5-trans U-44069
Description
has contractile effect on rat pulmonary veins & arteries; a thromboxane-A2 mimetic
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-IGUVKOCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347862 | |
| Record name | 9,11-Epoxymethanoprostaglandin H2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-32-1 | |
| Record name | U 44069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Epoxymethanoprostaglandin H2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-trans U-44069 (U-46619)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of 5-trans U-44069, more commonly known in scientific literature as 5-trans U-46619. For clarity and accuracy, this guide will primarily refer to the compound as 5-trans U-46619, while also providing extensive data on its pharmacologically prominent cis-isomer, U-46619, which is a potent Thromboxane A2 (TXA2) receptor agonist. This document is intended to serve as a vital resource for professionals engaged in cardiovascular research, pharmacology, and drug development.
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a selective agonist of the thromboxane A2 (TP) receptor.[1] Its trans-isomer, 5-trans U-46619, is often found as a minor impurity in commercial preparations of U-46619. While less studied, 5-trans U-46619 has been shown to be about half as potent as U-46619 in inhibiting microsomal prostaglandin E2 synthase. U-46619 is widely utilized as a pharmacological tool to investigate the physiological and pathological roles of TXA2, which include platelet aggregation, vasoconstriction, and smooth muscle contraction.[2]
Chemical Structure and Properties
The chemical identity and properties of 5-trans U-46619 and its cis-isomer U-46619 are detailed below.
Table 1: Chemical and Physical Properties
| Property | 5-trans U-46619 | U-46619 |
| Formal Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[3] | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid[4] |
| Synonyms | 5,6-trans U-46619[3] | 9,11-Dideoxy-9a,11a-methanoepoxy prostaglandin F2a[4] |
| Molecular Formula | C₂₁H₃₄O₄[3] | C₂₁H₃₄O₄[5] |
| Molecular Weight | 350.5 g/mol [3] | 350.5 Da[5] |
| CAS Number | 330796-58-2[3] | 56985-40-1[5] |
| Appearance | Not specified (often in solution) | Liquid[5] |
| Purity | ≥98%[3] | >98%[5] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3] | Soluble in methyl acetate |
| Storage | -20°C[3] | -20°C[5] |
| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C2OCC(C2)[C@@H]1C/C=C/CCCC(O)=O[3] | CCCCC--INVALID-LINK--O)CO2">C@@HO |
| InChI Key | LQANGKSBLPMBTJ-YTQMDITASA-N[3] | LQANGKSBLPMBTJ-BRSNVKEHSA-N[5] |
Pharmacological Properties
U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events that are central to its physiological effects.
Mechanism of Action
The TP receptor is primarily coupled to Gq proteins.[5] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[6][7] The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), plays a crucial role in smooth muscle contraction and platelet activation.[7]
Furthermore, U-46619-induced signaling involves the activation of the RhoA/Rho-kinase pathway, which contributes to the Ca²⁺ sensitization of the contractile machinery in smooth muscle cells.[7][8] The activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2 has also been reported.[5][8]
References
- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Mechanism of Action of 5-trans U-44069 and its Isomer, U-44069
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic prostaglandin analogue, 5-trans U-44069, and its more extensively studied cis-isomer, U-44069. While this compound has been identified as an inhibitor of prostaglandin E2 synthase, a detailed pharmacological profile remains to be fully elucidated. In contrast, U-44069 is a potent and well-characterized thromboxane A2 (TXA2) receptor agonist. This document will delve into the receptor binding, downstream signaling pathways, and cellular effects of U-44069, supported by quantitative data and detailed experimental methodologies. The distinct mechanisms of these two isomers highlight the stereospecificity of prostanoid signaling and offer insights for the development of targeted therapeutics.
Introduction
Prostanoids, a class of lipid mediators derived from arachidonic acid, play a crucial role in a myriad of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular function. Synthetic prostanoid analogues are invaluable tools for dissecting these complex signaling pathways and serve as lead compounds in drug discovery. Among these, U-44069 and its trans-isomer, this compound, exhibit distinct pharmacological activities that underscore the importance of stereochemistry in ligand-receptor interactions and subsequent cellular responses.
U-44069 is a stable analogue of the highly unstable prostaglandin endoperoxide H2 (PGH2) and acts as a potent agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] Its actions mimic those of the endogenous ligand TXA2, a powerful vasoconstrictor and platelet aggregator. In contrast, this compound is recognized for its inhibitory activity against prostaglandin E2 synthase, an enzyme involved in the production of the pro-inflammatory mediator PGE2.[2] This guide will primarily focus on the well-documented mechanism of action of U-44069 due to the limited available data on its trans-isomer.
This compound: A Prostaglandin E2 Synthase Inhibitor
This compound is the geometric isomer of the thromboxane receptor agonist U-44069.[2] Its primary reported mechanism of action is the inhibition of prostaglandin E2 (PGE2) synthase.[2] PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting its synthesis, this compound has the potential for anti-inflammatory applications.
Quantitative Data
Experimental Protocols
Detailed experimental protocols for assessing the inhibitory activity of this compound on prostaglandin E2 synthase are not explicitly described in the available literature. However, a general approach to determine such activity would involve a prostaglandin E2 synthase assay.
General Prostaglandin E2 Synthase Inhibition Assay Protocol:
A typical assay would involve incubating the recombinant or purified prostaglandin E2 synthase enzyme with its substrate, prostaglandin H2 (PGH2), in the presence and absence of varying concentrations of this compound. The reaction product, PGE2, would then be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). The IC50 value would be calculated from the dose-response curve of PGE2 production versus the concentration of this compound.
U-44069: A Thromboxane A2 Receptor Agonist
U-44069 is a potent agonist of the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR). Its binding to the TP receptor initiates a cascade of intracellular signaling events, primarily in platelets and vascular smooth muscle cells, leading to physiological responses such as platelet aggregation and vasoconstriction.
Quantitative Data
The following table summarizes the key quantitative parameters that define the interaction of U-44069 with the TP receptor and its downstream effects.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ka (GTPase activation) | 27 nM | Human platelet membranes | [1][3] |
| EC50 (Platelet Aggregation) | ~100-300 nM | Human Platelets | [1] |
| EC50 (Calcium Mobilization) | ~50-100 nM | Human Platelets | [1] |
| Concentration for maximal p72syk activation | 1 µM | Porcine Platelets | [4][5] |
Signaling Pathways
The activation of the TP receptor by U-44069 triggers multiple downstream signaling pathways, primarily through the coupling to Gq/11 and G12/13 families of G proteins.
3.2.1. Gq/11 Signaling Pathway
The Gq/11 pathway is a classical signaling cascade for many GPCRs, leading to an increase in intracellular calcium concentration.
-
Phospholipase C (PLC) Activation: Upon U-44069 binding, the activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, contributing to platelet activation and smooth muscle contraction.
3.2.2. G12/13 Signaling Pathway
The coupling of the TP receptor to G12/13 proteins activates the small GTPase RhoA, which is a key regulator of the actin cytoskeleton.
-
RhoGEF Activation: The activated Gα12/13 subunits interact with and activate Rho guanine nucleotide exchange factors (RhoGEFs).
-
RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on RhoA, leading to its activation.
-
ROCK Activation: Activated RhoA stimulates Rho-associated kinase (ROCK).
-
Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain (MLC). This results in actin-myosin contraction, which is crucial for platelet shape change and smooth muscle contraction.
3.2.3. p72syk Activation
U-44069 has been shown to rapidly and transiently activate the spleen tyrosine kinase (p72syk) in platelets.[4][5] This activation appears to be independent of a rise in intracellular calcium, suggesting it is an early event in TP receptor signaling. The precise mechanism linking the TP receptor to p72syk activation is not fully elucidated but may involve interactions with other signaling molecules downstream of the G protein activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of U-44069.
3.3.1. Platelet Calcium Mobilization Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium mobilization in platelets in response to U-44069 using the ratiometric fluorescent indicator Fura-2 AM.[1]
Materials:
-
Human whole blood
-
Acid-citrate-dextrose (ACD) solution
-
Fura-2 AM (acetoxymethyl ester)
-
Bovine Serum Albumin (BSA)
-
HEPES buffered saline (HBS)
-
U-44069
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with dual excitation capabilities (e.g., FlexStation)
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing ACD anticoagulant. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Fura-2 AM Loading: Incubate the PRP with Fura-2 AM (final concentration 2-5 µM) for 45-60 minutes at 37°C in the dark.
-
Platelet Isolation and Resuspension: Centrifuge the Fura-2 AM-loaded PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets. Wash the platelet pellet with HBS containing BSA and resuspend in HBS to the desired concentration.
-
Assay Performance:
-
Pipette the Fura-2 AM-loaded platelet suspension into the wells of a 96-well microplate.
-
Place the plate in a fluorescence microplate reader and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add varying concentrations of U-44069 to the wells.
-
Immediately begin kinetic reading of the fluorescence ratio for a set period (e.g., 5 minutes).
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration. The peak change in ratio is used to generate a dose-response curve from which the EC50 value can be calculated.
3.3.2. Immunoprecipitation Kinase Assay for p72syk Activation
This protocol outlines the steps to assess the activation of p72syk in platelets following stimulation with U-44069.[4][5]
Materials:
-
Washed platelets (from porcine or human blood)
-
U-44069
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-p72syk antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
[γ-³²P]ATP
-
Exogenous substrate for p72syk (e.g., enolase)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Platelet Stimulation: Incubate washed platelets with 1 µM U-44069 for various time points (e.g., 0, 10, 30, 60, 120 seconds) at 37°C.
-
Cell Lysis: Terminate the reaction by adding ice-cold lysis buffer.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-p72syk antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing the exogenous substrate and [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to an X-ray film or a phosphorimager to detect the phosphorylated substrate.
-
To confirm equal loading of p72syk, the same membrane can be probed with an anti-p72syk antibody (Western blot).
-
Conclusion
The isomers this compound and U-44069 demonstrate distinct and specific mechanisms of action. U-44069 is a well-established thromboxane A2 receptor agonist that activates Gq/11 and G12/13 signaling pathways, leading to calcium mobilization, RhoA activation, and p72syk phosphorylation. These events culminate in significant physiological responses, particularly in platelets and vascular smooth muscle. In contrast, this compound acts as an inhibitor of prostaglandin E2 synthase, suggesting a potential role in modulating inflammatory responses.
The detailed understanding of U-44069's mechanism of action provides a valuable framework for studying TP receptor signaling and for the development of novel therapeutics targeting thrombosis and cardiovascular diseases. Further investigation into the quantitative pharmacology and detailed molecular interactions of this compound is warranted to fully elucidate its therapeutic potential as an anti-inflammatory agent. This technical guide serves as a foundational resource for researchers in the field, providing both the conceptual framework and the practical methodologies to advance the understanding of these important prostanoid analogues.
References
- 1. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Protein-tyrosine kinase p72syk is activated by thromboxane A2 mimetic U44069 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Function of 5-trans U-44069
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-trans U-44069 is a synthetic, stable analogue of the endogenous prostaglandin H2 (PGH2). It functions as a potent and selective thromboxane A2 (TXA2) mimetic, exerting its biological effects through the activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. The primary physiological responses to this compound are potent vasoconstriction and the induction of platelet aggregation. These actions make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway, particularly in the contexts of hemostasis, thrombosis, and cardiovascular disease. This document provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for assessing its activity, and a visual representation of its signaling cascade.
Core Function and Mechanism of Action
This compound mimics the action of thromboxane A2, a highly unstable but biologically potent eicosanoid. Its stability as a PGH2 analogue allows for its use in a variety of in vitro and in vivo experimental settings to probe the function of the TP receptor.
Thromboxane Receptor Agonism
The principal function of this compound is to act as a selective agonist at the thromboxane A2 (TP) receptor. There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. This compound activates both isoforms, initiating a cascade of intracellular signaling events.
Downstream Signaling Pathways
Upon binding of this compound to the TP receptor, a conformational change in the receptor activates heterotrimeric G-proteins, primarily of the Gq and G13 families.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical event in both smooth muscle contraction and platelet activation. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, further contributing to the cellular response.
-
G13 Pathway: The TP receptor also couples to G13, which in turn activates the small GTPase, Rho. The Rho-associated kinase (ROCK) is a key effector of Rho signaling. ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of the myosin light chain. This sensitizes the contractile apparatus to Ca2+, resulting in a more forceful and sustained contraction of smooth muscle. In platelets, the Rho/ROCK pathway is involved in the cytoskeletal rearrangements necessary for shape change.
The activation of these signaling pathways by this compound culminates in two primary physiological outcomes: vasoconstriction and platelet aggregation.
Data Presentation
The following tables summarize the available quantitative data for this compound and the closely related thromboxane mimetic, U-46619, to provide a comparative pharmacological profile.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Preparation | Radioligand | Kd (nM) | Reference |
| U-46619 | Thromboxane A2 | Cultured Rat Vascular Smooth Muscle Cells | [3H]U-46619 | 15.5 ± 2.6 | [1] |
| U-46619 | Thromboxane A2 | Cultured Vascular Smooth Muscle Cells (Spontaneously Hypertensive Rats) | [3H]U-46619 | High Affinity: 2.3 ± 0.6Low Affinity: 1400 ± 500 | [1] |
Table 2: Functional Potency (EC50 / Ka)
| Compound | Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |
| This compound | GTPase Activation | Human Platelet Membranes | Ka | 27 | |
| U-46619 | Platelet Aggregation | Human Platelet-Rich Plasma | EC50 | Not explicitly stated for U-46619 alone, but used at concentrations of 50 nM to 1 µM to induce aggregation. | [2] |
| U-46619 | Vasoconstriction | Rat Thoracic Aorta (with endothelium) | EC50 | 9.4 | [3] |
| U-46619 | Vasoconstriction | Rat Thoracic Aorta (without endothelium) | EC50 | 110 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
Vasoconstriction Assay in Isolated Arterial Rings
This protocol describes the measurement of vasoconstrictor responses to this compound in isolated segments of arteries, such as the rat thoracic aorta or human internal mammary artery.
Methodology:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat) according to approved ethical guidelines. Carefully dissect the desired artery and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). Clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (this may vary depending on the vessel). After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess their viability. Wash the rings and allow them to return to baseline.
-
Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ baths in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM. Allow the response to each concentration to reach a plateau before adding the next.
-
Data Analysis: Record the contractile force generated at each concentration. Express the responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation induced by this compound using light transmission aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Aggregometry: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Induction of Aggregation: Add a small volume of this compound to the PRP-containing cuvette to achieve the desired final concentration (e.g., 1 µM). The aggregometer will continuously monitor the change in light transmission as platelets aggregate.
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Concentration-response curves can be generated by testing a range of this compound concentrations to determine the EC50.
GTPase Activity Assay
This protocol describes a method to measure the activation of G-proteins by this compound in platelet membranes through the measurement of GTPase activity.
Methodology:
-
Preparation of Platelet Membranes: Isolate human platelets from whole blood and prepare platelet membranes by sonication and differential centrifugation. Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
GTPase Reaction: In a microplate, combine the platelet membranes, a buffer containing GTP (e.g., [γ-32P]GTP for radiometric detection or a non-radioactive method), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-20 minutes) to allow for GTP hydrolysis.
-
Measurement of GTP Hydrolysis:
-
Radiometric Assay: Stop the reaction by adding a solution that will separate the hydrolyzed [32P]Pi from the unhydrolyzed [γ-32P]GTP (e.g., activated charcoal). Centrifuge and measure the radioactivity in the supernatant, which corresponds to the amount of [32P]Pi released.
-
Colorimetric Assay: Use a commercially available kit that measures the amount of inorganic phosphate (Pi) released using a malachite green-based reagent.
-
-
Data Analysis: Calculate the rate of GTP hydrolysis at each concentration of this compound. Plot the GTPase activity against the agonist concentration to determine the Ka (activation constant).
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a representative experimental workflow for this compound.
Caption: Signaling pathway of this compound via the thromboxane receptor.
Caption: Experimental workflow for vasoconstriction assay using this compound.
References
A Technical Guide to the Inhibition of Prostaglandin E2 Synthase: Mechanisms, Assays, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of prostaglandin E2 (PGE2) synthase inhibition, a key area of interest in the development of next-generation anti-inflammatory therapeutics. While the specific compound 5-trans U-44069 is noted as an inhibitor of prostaglandin E2 synthase activity, a broader overview of the field, including well-characterized inhibitors, will be provided to illustrate the core principles and methodologies.[1][2]
Prostaglandin E2 is a pivotal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[3][4][5] Its synthesis is the final step in a cascade that is often upregulated in inflammatory conditions. Consequently, the enzymes responsible for its production, the prostaglandin E2 synthases (PGES), have emerged as attractive targets for therapeutic intervention.
The Prostaglandin E2 Biosynthetic Pathway
The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by a terminal prostaglandin E synthase.
Three main isoforms of PGE2 synthase have been identified:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2 and is significantly upregulated by pro-inflammatory stimuli.[6] This isoform is a primary target for anti-inflammatory drug development as it is responsible for the large-scale production of PGE2 during inflammation.[7]
-
Microsomal Prostaglandin E Synthase-2 (mPGES-2): This enzyme is constitutively expressed and can be coupled with both COX-1 and COX-2.[6][8] However, studies in knockout mice suggest that its role in in vivo PGE2 production may not be essential.[9]
-
Cytosolic Prostaglandin E Synthase (cPGES): A constitutively expressed enzyme that is preferentially coupled with COX-1 and is thought to be involved in the immediate, physiological production of PGE2.[10][8]
The selective inhibition of mPGES-1 is a particularly appealing strategy as it would theoretically reduce inflammatory PGE2 production without affecting the synthesis of other prostanoids or the housekeeping functions of the other PGES isoforms, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream COX enzymes.[11]
Figure 1: Prostaglandin E2 Biosynthesis Pathway.
Quantitative Data on mPGES-1 Inhibitors
| Compound | Cell-Free IC50 (µM) | Whole Blood IC50 (µM) | Reference |
| Licofelone (ML3000) | 6 | < 1 (in A549 cells) | [7] |
| AF3442 | 0.06 | 0.41 (in monocytes) | [7] |
| YS121 | 3.4 | 3 | [7] |
| Carnosol | 10.9 | Not Reported | [7] |
| Carnosic Acid | 14 | 9.3 | [7] |
| β-Boswellic Acid | ~3-10 | ~10 | [12] |
| Compound III | 0.09 | Not Reported | [7] |
| Compounds 934, 117, 118, 322, 323 | 0.01-0.029 | 3.3-8.7 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols for Assessing PGE2 Synthase Inhibition
The evaluation of potential PGE2 synthase inhibitors involves a variety of in vitro and cell-based assays.
1. Cell-Free mPGES-1 Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic conversion of PGH2 to PGE2 by an isolated enzyme preparation.
-
Enzyme Source: Microsomal fractions are prepared from cells overexpressing mPGES-1, such as IL-1β-stimulated A549 cells.[12]
-
Assay Buffer: A suitable buffer, for example, 0.1 M potassium phosphate buffer (pH 7.4) containing glutathione (GSH) as a cofactor.
-
Procedure:
-
The microsomal preparation is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 4°C.[12]
-
The enzymatic reaction is initiated by the addition of the substrate, PGH2.
-
The reaction is allowed to proceed for a short duration (e.g., 1 minute) and then terminated, often by the addition of a stop solution containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to PGF2α.
-
The concentration of the product, PGE2, is quantified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or competitive enzyme immunoassays (EIA).[12]
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the vehicle control. IC50 values are determined from concentration-response curves.
2. Human Whole Blood Assay
This assay provides a more physiologically relevant system to assess the inhibitory activity of a compound in a complex biological matrix.
-
Procedure:
-
Freshly drawn human whole blood, typically heparinized, is pre-incubated with the test compound or vehicle control.[12]
-
PGE2 production is stimulated by adding an inflammatory agent, such as lipopolysaccharide (LPS), which induces the expression of COX-2 and mPGES-1.[12][13]
-
The blood is incubated for several hours (e.g., 5 hours) to allow for enzyme induction and PGE2 synthesis.[12]
-
The reaction is stopped, and the plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured, typically by EIA or LC-MS/MS.
-
-
Data Analysis: Similar to the cell-free assay, IC50 values are calculated based on the dose-dependent inhibition of PGE2 production. This assay also allows for the simultaneous measurement of other prostanoids, such as thromboxane B2 (TXB2), to assess the selectivity of the inhibitor against other pathways.[12]
Figure 2: Experimental Workflows for PGE2 Synthase Inhibition Assays.
Prostaglandin E2 Signaling Pathways
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[4][8] The downstream signaling cascades activated by these receptors are complex and can have opposing effects.
-
EP1 Receptor: Couples to Gq, leading to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).[3][8] The EP4 receptor can also couple to Gi to decrease cAMP production.[3]
-
EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.[8]
This differential receptor coupling allows PGE2 to have varied and sometimes opposing effects in different tissues and cells. For instance, the activation of EP2 and EP4 receptors is often associated with immunosuppressive effects, while EP1 and EP3 activation can be pro-inflammatory.[4][14]
Figure 3: Downstream Signaling Pathways of Prostaglandin E2.
Conclusion
The inhibition of prostaglandin E2 synthase, particularly the mPGES-1 isoform, represents a promising strategy for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs. While compounds like this compound are reported to inhibit this enzyme, the field is rich with well-characterized inhibitors that serve as valuable tools for research and as leads for drug discovery. The experimental protocols outlined in this guide provide a framework for the identification and characterization of new inhibitors, and a thorough understanding of the downstream signaling pathways of PGE2 is crucial for predicting the physiological consequences of such inhibition. Further research into the binding kinetics and in vivo efficacy of mPGES-1 inhibitors will be critical for translating these promising targets into clinically effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal prostaglandin E synthase-2 is not essential for in vivo prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Prostaglandin E2 synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
Unraveling the Pharmacological Profile of 5-trans U-44069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-44069 is the trans isomer of the well-characterized thromboxane A2 receptor agonist, U-44069. While its cis counterpart is a potent activator of the thromboxane receptor, this compound exhibits a distinct pharmacological profile, primarily characterized by its inhibitory action on prostaglandin E2 synthase. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and relevant experimental methodologies.
Core Pharmacological Activity: Inhibition of Prostaglandin E2 Synthase
The primary established pharmacological effect of this compound is the inhibition of prostaglandin E2 (PGE2) synthase. Specifically, it has been shown to target microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the conversion of prostaglandin H2 (PGH2) to PGE2.
Quantitative Analysis of Inhibitory Activity
Direct and detailed quantitative data on the inhibitory potency of this compound is limited in publicly available literature. However, one source indicates that at a concentration of 10 μM, this compound inhibits prostaglandin E2 synthase activity by less than 20%[1]. This suggests a relatively weak inhibitory effect at this concentration.
In stark contrast, its cis-isomer, U-44069, has been demonstrated to have no inhibitory activity on mPGES-1, highlighting a critical stereochemical determinant for this particular pharmacological action[2].
Table 1: Inhibitory Activity of this compound on Prostaglandin E2 Synthase
| Compound | Concentration (μM) | % Inhibition of PGE2 Synthase |
| This compound | 10 | < 20%[1] |
Selectivity Profile
Currently, there is a lack of comprehensive data detailing the selectivity profile of this compound. To fully characterize its pharmacological utility and potential off-target effects, further investigation is required to assess its activity against other key enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and other prostanoid synthases.
Thromboxane Receptor Activity
A crucial aspect of the pharmacological profile of this compound is its interaction, or lack thereof, with the thromboxane A2 (TP) receptor, the primary target of its cis-isomer, U-44069. While U-44069 is a potent TP receptor agonist, leading to effects such as platelet aggregation and vasoconstriction, the activity of this compound at this receptor has not been extensively reported. Further binding and functional assays are necessary to determine if it retains any agonist or antagonist properties at the TP receptor, which would be critical for differentiating its overall pharmacological effects from U-44069.
Signaling Pathways
The primary signaling pathway influenced by this compound, based on its known activity, is the downstream cascade of PGE2 production. By inhibiting mPGES-1, this compound would be expected to reduce the levels of PGE2, a key mediator of inflammation, pain, and fever.
Experimental Protocols
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay
This in vitro assay is designed to quantify the inhibitory effect of a test compound on the enzymatic activity of mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Test compound (this compound)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a solution containing a reducing agent like stannous chloride to convert unreacted PGH2 to PGF2α)
-
PGE2 standard
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GSH, and recombinant mPGES-1.
-
Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 4°C).
-
Initiate the enzymatic reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds) at a specific temperature (e.g., 4°C).
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of PGE2 produced using a PGE2-specific ELISA kit or by LC-MS/MS analysis.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound presents an interesting pharmacological profile that is distinct from its well-known cis-isomer, U-44069. Its established activity as a weak inhibitor of prostaglandin E2 synthase warrants further investigation to fully elucidate its potential as a research tool or a lead compound for drug development.
Key areas for future research include:
-
Determination of a precise IC50 value for mPGES-1 inhibition to accurately quantify its potency.
-
Comprehensive selectivity profiling to understand its effects on other enzymes and receptors.
-
In-depth functional studies in cellular and in vivo models of inflammation to validate its mechanism of action and assess its therapeutic potential.
-
Direct comparison of thromboxane receptor binding and activation with U-44069 to definitively characterize its activity at this key off-target receptor.
A more complete understanding of these pharmacological parameters will be essential for the scientific community to fully leverage the unique properties of this compound.
References
The Discovery and Synthesis of 5-trans U-44069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of 5-trans U-44069, a notable prostaglandin analog. While its cis-isomer, U-44069, is recognized as a potent thromboxane A2 (TXA2) receptor agonist, this compound has been identified as an inhibitor of prostaglandin E2 (PGE2) synthase. This document collates available information on its discovery, outlines a plausible synthetic approach based on established prostaglandin synthesis methodologies, and presents its known biological activities. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and drug development efforts in the field of eicosanoid pharmacology.
Introduction: The Emergence of a Unique Prostaglandin Analog
The prostaglandins, a class of lipid compounds, are involved in a myriad of physiological and pathological processes. Research into synthetic prostaglandin analogs has been a fertile ground for the development of novel therapeutic agents. The Upjohn Company was a pioneer in this field, developing a range of prostaglandin analogs, including the well-studied thromboxane A2 mimetic, U-44069.[1] While the focus has often been on the cis-isomer, its geometric isomer, this compound, has emerged as a distinct entity with a different biological profile.
This compound, chemically known as 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid, is the trans-isomer of the potent thromboxane receptor agonist U-44069.[2][3] Unlike its cis counterpart, this compound has been characterized as an inhibitor of prostaglandin E2 (PGE2) synthase.[2][3] This positions it as a molecule of interest for studying the distinct roles of different prostanoids and as a potential lead compound for the development of agents targeting PGE2-mediated pathways, which are implicated in inflammation, pain, and cancer.
Synthesis of this compound
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound would involve the disconnection of the two side chains from a central cyclopentane core, which can be derived from the versatile Corey lactone.
Proposed Synthetic Pathway
The synthesis would commence from the readily available Corey lactone diol. The key steps would involve:
-
Protection of the hydroxyl groups of the Corey lactone.
-
Reduction of the lactone to the corresponding lactol.
-
Wittig reaction to introduce the α-side chain with the desired trans-double bond geometry.
-
Oxidation of the primary alcohol to the corresponding aldehyde.
-
Horner-Wadsworth-Emmons reaction to install the ω-side chain.
-
Deprotection of the hydroxyl groups to yield the final product, this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established methods for prostaglandin synthesis. Researchers should optimize conditions based on their specific starting materials and equipment.
Materials:
-
Corey lactone diol
-
Protecting group reagents (e.g., TBDMSCl, imidazole)
-
Reducing agent (e.g., DIBAL-H)
-
Wittig reagent for the α-side chain
-
Oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Horner-Wadsworth-Emmons reagent for the ω-side chain
-
Deprotecting agent (e.g., TBAF)
-
Anhydrous solvents (THF, DCM, etc.)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Protection: Dissolve Corey lactone diol in anhydrous DCM and add imidazole followed by TBDMSCl. Stir at room temperature until protection is complete (monitored by TLC). Work up and purify by column chromatography.
-
Reduction: Dissolve the protected Corey lactone in anhydrous toluene and cool to -78 °C. Add DIBAL-H dropwise and stir for 2 hours. Quench the reaction with methanol, warm to room temperature, and perform an aqueous workup. Purify the resulting lactol.
-
α-Side Chain Installation (Wittig Reaction): Prepare the ylide from the appropriate phosphonium salt using a strong base like n-BuLi in anhydrous THF. Add the protected lactol to the ylide solution and stir until the reaction is complete. Quench and purify the product.
-
Oxidation: Dissolve the alcohol from the previous step in anhydrous DCM and add PCC. Stir at room temperature until the oxidation is complete. Filter through a pad of Celite and concentrate to obtain the aldehyde.
-
ω-Side Chain Installation (Horner-Wadsworth-Emmons Reaction): Deprotonate the appropriate phosphonate ester with a base such as NaH in anhydrous THF. Add the aldehyde from the previous step and stir until the reaction is complete. Quench and purify the product.
-
Deprotection: Dissolve the fully protected prostaglandin analog in THF and add TBAF. Stir at room temperature until deprotection is complete. Purify the final product, this compound, by column chromatography.
Biological Activity
Primary Activity: Inhibition of Prostaglandin E2 Synthase
The most defining biological characteristic of this compound is its inhibitory activity against prostaglandin E2 (PGE2) synthase.[2][3] PGE2 is a key mediator of inflammation and pain, and its synthesis is a critical step in the arachidonic acid cascade. By inhibiting PGE2 synthase, this compound can selectively reduce the production of PGE2 without affecting the synthesis of other prostanoids, such as thromboxanes or prostacyclins. This selectivity offers a potential therapeutic advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostaglandins.
Quantitative Data
While extensive quantitative data for this compound is not widely published, its activity as a PGE2 synthase inhibitor has been noted. For comparison, the biological activity of its more studied cis-isomer, U-44069 (often used interchangeably with the more stable analog U-46619 in biological studies), is well-characterized as a thromboxane A2 receptor agonist.
| Compound | Target | Activity | EC50/IC50 | Reference |
| This compound | Prostaglandin E2 Synthase | Inhibition | Not specified | [2][3] |
| U-46619 (cis-isomer) | Thromboxane A2 Receptor | Agonist (Platelet Shape Change) | 4.8 nM (human), 6.0 nM (rat), 7.3 nM (rabbit) | [9] |
| U-46619 (cis-isomer) | Thromboxane A2 Receptor | Agonist (Platelet Aggregation) | 82 nM (human), 145 nM (rat), 65 nM (rabbit) | [9] |
Signaling Pathways
Thromboxane A2 Receptor Signaling (for context)
The cis-isomer of this compound, U-44069/U-46619, exerts its effects by activating the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR).[10] Activation of the TXA2 receptor leads to the coupling of Gq and G13 proteins.[11][12][13]
-
Gq pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
G13 pathway: Activation of G13 stimulates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of RhoA, which is involved in cytoskeletal changes and smooth muscle contraction.
dot
Caption: Thromboxane A2 Receptor Signaling Pathway.
Prostaglandin E2 Synthesis Pathway and Inhibition by this compound
This compound acts on a different pathway by inhibiting the terminal enzyme responsible for PGE2 synthesis.
dot
Caption: Prostaglandin E2 Synthesis and Inhibition.
Conclusion and Future Directions
This compound represents an intriguing prostaglandin analog with a distinct biological profile from its well-known cis-isomer. Its activity as a prostaglandin E2 synthase inhibitor makes it a valuable tool for dissecting the roles of different eicosanoids in physiological and pathological processes. While the precise details of its discovery and a dedicated synthetic protocol are not widely disseminated, its synthesis can be reasonably approached through established methodologies in prostaglandin chemistry.
Future research should focus on:
-
Elucidating the definitive synthetic route and publishing a detailed, reproducible experimental protocol.
-
Performing comprehensive biological characterization , including the determination of its IC50 for PGE2 synthase inhibition and its selectivity profile against other prostanoid synthases and receptors.
-
Investigating its in vivo efficacy in models of inflammation, pain, and cancer to validate its potential as a therapeutic lead.
The study of this compound and related compounds will undoubtedly contribute to a deeper understanding of eicosanoid biology and may pave the way for the development of novel, highly selective therapeutic agents.
References
- 1. Upjohn involvment with the prostaglandins: a brief history - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PGE2合成酶抑制剂 | MCE [medchemexpress.cn]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 11. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coupling interaction between thromboxane A2 receptor and alpha-13 subunit of guanine nucleotide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
5-trans U-44069: A Technical Evaluation of its Role as a Thromboxane Receptor Agonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the pharmacological profile of 5-trans U-44069, specifically its interaction with the thromboxane (TP) receptor. The parent compound, U-44069 (a 5-cis isomer), is a recognized but relatively weak thromboxane receptor agonist. However, the stereochemistry of the double bond at the C5-C6 position is critical for its biological activity. Available evidence indicates that the 5-trans isomer, this compound, does not act as a thromboxane receptor agonist. Instead, its primary documented activity is the inhibition of prostaglandin E2 (PGE2) synthase. This guide provides a comprehensive analysis of the available data, the signaling pathways of the TP receptor, and standard experimental protocols for assessing thromboxane receptor agonism.
Introduction to Thromboxane A2 Analogs
Thromboxane A2 (TXA2) is a potent but highly unstable eicosanoid derived from prostaglandin H2 (PGH2). It plays a crucial role in hemostasis and vascular tone by inducing platelet aggregation and vasoconstriction through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor)[1]. Due to the instability of TXA2, stable synthetic analogs have been developed to study its physiological effects. Among these are U-46619 and U-44069, which are stable PGH2 mimetics that act as TP receptor agonists[2][3].
U-44069 is a well-characterized TP receptor agonist, though it is less potent than the more commonly used U-46619. The focus of this guide, this compound, is the geometric isomer of U-44069, differing in the configuration of the double bond in the alpha-chain.
Pharmacological Profile of this compound
The central question is whether the 5-trans isomer of U-44069 retains the thromboxane receptor agonist activity of its 5-cis counterpart.
-
5-cis U-44069 (Standard U-44069): This compound is established as a thromboxane A2 mimetic and TP receptor agonist. It has been shown to induce physiological responses characteristic of TP receptor activation, such as vasoconstriction of renal arterioles and activation of intracellular signaling cascades in platelets[2][3].
-
This compound: In contrast, this compound is identified as the trans isomer of the thromboxane receptor agonist U-44069 and is documented to inhibit prostaglandin E2 synthase activity[4]. There is a lack of evidence in the scientific literature to support that this compound acts as a thromboxane receptor agonist. The stereochemistry at the C5-C6 position is a critical determinant of activity at the TP receptor, and the trans configuration appears to abolish or significantly alter its interaction with this receptor in favor of another target.
The principle that stereoisomerism profoundly impacts pharmacological activity is well-established. For receptors, the precise three-dimensional arrangement of a ligand is crucial for binding and activation. Even subtle changes, such as the geometry of a double bond, can lead to a complete loss of affinity for the intended target or the gain of activity at a different one[5][6][7].
Quantitative Pharmacological Data
To provide context for the activity of thromboxane receptor agonists, the following table summarizes quantitative data for the standard agonist U-46619 and the 5-cis isomer, U-44069. No binding or functional data for this compound at the thromboxane receptor is available, underscoring its different pharmacological classification.
| Compound | Target Receptor | Assay Type | Preparation | Value | Reference |
| U-46619 | Thromboxane A2 (TP) | Functional (EC₅₀) | Platelet Shape Change | 35 nM | [8] |
| Thromboxane A2 (TP) | Functional (EC₅₀) | Vasoconstriction (Rat Aorta) | 28 ± 2 nM | [3] | |
| Thromboxane A2 (TP) | Binding (IC₅₀) | Human Platelets | 10 ± 1 nM | [3] | |
| U-44069 (5-cis) | Thromboxane A2 (TP) | Functional | Vasoconstriction (Renal Arterioles) | 1 µM | [2] |
| Thromboxane A2 (TP) | Functional | p72syk Activation | 1 µM | [3] | |
| This compound | Prostaglandin E2 Synthase | Inhibition | Not Specified | Not Specified | [4] |
| Thromboxane A2 (TP) | Not Applicable | Not Applicable | No Agonist Activity Reported |
Thromboxane A2 Receptor Signaling Pathway
Activation of the TP receptor by an agonist like TXA2 or U-44069 initiates a well-defined signaling cascade. The TP receptor primarily couples to two families of G-proteins: Gq/11 and G12/13[4].
-
Gq/11 Pathway: Ligand binding causes the Gαq subunit to activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to physiological responses like platelet aggregation and smooth muscle contraction[1].
-
G12/13 Pathway: The Gα12/13 subunit activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation and inhibition of myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain, sensitizing the contractile apparatus to Ca²⁺ and promoting sustained smooth muscle contraction.
Below is a diagram illustrating this signaling pathway.
Experimental Protocols for Assessing TP Receptor Agonism
To determine if a compound like this compound acts as a TP receptor agonist, standardized in vitro functional assays are employed. The two most common are platelet aggregometry and smooth muscle contraction assays.
Platelet Aggregometry
This assay measures the ability of a compound to induce platelet aggregation, a hallmark of TP receptor activation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a blank or reference (100% light transmission).
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in a light transmission aggregometer.
-
A baseline light transmission is established.
-
The test compound (e.g., this compound) is added at various concentrations.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.
-
The change in light transmission is recorded over time, with the maximum aggregation expressed as a percentage relative to the PPP.
-
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
Below is a workflow diagram for this protocol.
Isolated Smooth Muscle Contraction (Vasoconstriction Assay)
This ex vivo assay measures the ability of a compound to contract vascular smooth muscle, another key function mediated by TP receptors.
Methodology:
-
Tissue Preparation: A blood vessel, such as the rat thoracic aorta or rabbit femoral artery, is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Mounting: The vessel is cut into rings (2-4 mm in length). Each ring is mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the rings are allowed to equilibrate.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent like potassium chloride (KCl).
-
Compound Addition: After washout and return to baseline, the test compound is added to the organ bath in a cumulative, concentration-dependent manner.
-
Data Analysis: The contractile force generated at each concentration is recorded. Dose-response curves are constructed to determine the EC₅₀ and the maximum contractile response (Emax).
Conclusion
Based on the available scientific literature, This compound is not a thromboxane receptor agonist. While its 5-cis isomer, U-44069, demonstrates agonist activity at the TP receptor, the change in stereochemistry of the C5-C6 double bond fundamentally alters its pharmacological profile. The primary activity reported for this compound is the inhibition of prostaglandin E2 synthase. This highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the need for precise isomeric characterization when evaluating the biological activity of prostaglandin analogs. Researchers investigating the thromboxane receptor should use the established 5-cis isomer (U-44069) or the more potent analog U-46619 for agonist studies.
References
- 1. Two thromboxane A2 receptor isoforms in human platelets. Opposite coupling to adenylyl cyclase with different sensitivity to Arg60 to Leu mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic studies on stereospecific recognition by the thromboxane A2/prostaglandin H2 receptor of the antagonist, S-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Biological Profile of U-44069 trans Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-44069 is widely recognized as a potent thromboxane A2 (TP) receptor agonist, playing a crucial role in mimicking the physiological and pathological effects of thromboxane A2 (TXA2). However, the biological activity of its stereoisomers, particularly the trans isomer (5-trans U-44069), is less characterized. This technical guide synthesizes the current, albeit limited, understanding of the biological activity of the U-44069 trans isomer, contrasting it with its well-studied cis counterpart. The available data indicates a significant divergence in the primary targets of these isomers, with the trans form identified as an inhibitor of prostaglandin E2 synthase, a stark contrast to the TP receptor agonism of the cis isomer. This document presents the available quantitative data, delineates potential signaling pathways, and provides generalized experimental protocols for further investigation into the nuanced pharmacology of U-44069 stereoisomers.
Quantitative Data Summary
The available quantitative and qualitative data for the cis and trans isomers of U-44069 are summarized below. It is important to note the significant lack of detailed quantitative data for the trans isomer in publicly accessible literature, highlighting a gap in the current understanding of its full biological activity profile.
| Compound | Target | Activity | Quantitative Data | Citation |
| U-44069 (cis isomer) | Thromboxane A2 (TP) Receptor | Agonist | Potent agonist (specific EC50/Ki values not detailed in the provided search results) | [1][2] |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | No Inhibition | Fails to inhibit mPGES-1 | [3] | |
| This compound | Prostaglandin E2 Synthase | Inhibitor | <20% inhibition at 10 µM | [4] |
| Thromboxane A2 (TP) Receptor | Unknown | No data available |
Biological Activities and Molecular Targets
The stereochemical configuration of U-44069 profoundly influences its biological activity, directing the cis and trans isomers to distinct molecular targets.
Differential Effects on Prostanoid Synthases
A key distinguishing feature between the U-44069 isomers lies in their interaction with enzymes of the prostanoid synthesis pathway. The This compound isomer has been identified as an inhibitor of prostaglandin E2 synthase activity.[4] One report indicates that at a concentration of 10 µM, it results in less than 20% inhibition, suggesting a relatively weak inhibitory effect.[4] In stark contrast, the U-44069 (cis isomer) does not inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2.[3]
Thromboxane A2 (TP) Receptor Activity
The U-44069 (cis isomer) is a well-established potent agonist of the thromboxane A2 (TP) receptor.[1][2] Its actions mimic those of the endogenous ligand TXA2, leading to downstream effects such as platelet aggregation and smooth muscle contraction.
The activity of the This compound at the TP receptor remains uncharacterized in the available literature. There is no direct evidence to confirm whether it acts as an agonist, an antagonist, or is devoid of activity at this receptor. However, studies on analogous compounds, such as the carbocyclic thromboxane A2 mimetic CTA2, have shown that trans diastereoisomers can possess potent agonist activity at the platelet TP receptor, while the corresponding cis isomers are significantly less active or inert.[5] This precedent suggests that the possibility of the U-44069 trans isomer interacting with the TP receptor should not be dismissed and warrants experimental investigation.
Signaling Pathways
The distinct molecular targets of the U-44069 isomers imply the activation of different intracellular signaling cascades.
Hypothesized Signaling Pathway for this compound via PGE2 Synthase Inhibition
By inhibiting prostaglandin E2 synthase, this compound would lead to a reduction in the levels of prostaglandin E2 (PGE2). PGE2 exerts its biological effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4, each coupled to distinct downstream signaling pathways.[6] Therefore, the biological consequences of this compound would be antagonistic to PGE2 signaling. The generalized downstream effects of reduced PGE2 are depicted in the following diagram.
Established Signaling Pathway for U-44069 (cis isomer) via TP Receptor Activation
The cis isomer of U-44069, as a TP receptor agonist, activates well-defined signaling pathways. The TP receptor is primarily coupled to Gq/11 and G12/13 families of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Activation of G12/13 stimulates the Rho/Rho-kinase pathway, which plays a critical role in smooth muscle contraction and other cellular responses.
Experimental Protocols
Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on mPGES-1.
Methodology:
-
Enzyme Preparation: Utilize microsomes from cells overexpressing human mPGES-1 or purified recombinant mPGES-1.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a reaction buffer containing a cofactor such as glutathione, pre-incubate the enzyme with the test compound or vehicle control for a specified time at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a defined incubation period, terminate the reaction by adding a stopping solution, such as a solution of ferric chloride.
-
Quantification: Quantify the amount of PGE2 produced using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition of PGE2 production (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
Thromboxane A2 (TP) Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the TP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human TP receptor (e.g., HEK293 or CHO cells) or from washed human platelets.
-
Radioligand: Use a high-affinity radiolabeled TP receptor antagonist (e.g., [3H]SQ29,548) or agonist.
-
Assay: In a binding buffer, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay can determine if this compound has pro-aggregatory (agonist) or anti-aggregatory (antagonist) effects on human platelets.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
-
Agonist Activity: Add varying concentrations of this compound to the PRP in an aggregometer and monitor for changes in light transmission, which indicates platelet aggregation. Use a known TP receptor agonist like U-44069 (cis isomer) as a positive control.
-
Antagonist Activity: Pre-incubate the PRP with varying concentrations of this compound for a defined period. Then, induce platelet aggregation with a sub-maximal concentration of a known TP receptor agonist (e.g., U-44069 cis isomer or arachidonic acid). Monitor for inhibition of aggregation.
-
Data Analysis: For agonist activity, determine the EC50 (concentration for 50% of maximal aggregation). For antagonist activity, determine the IC50 (concentration for 50% inhibition of agonist-induced aggregation).
Conclusion and Future Directions
The available evidence, though sparse, strongly suggests that the trans isomer of U-44069 possesses a biological activity profile distinct from its well-characterized cis isomer. While the cis isomer is a potent thromboxane A2 receptor agonist, the trans isomer has been identified as a weak inhibitor of prostaglandin E2 synthase. This functional divergence based on stereochemistry underscores the importance of isomeric purity in pharmacological studies.
Significant gaps in our knowledge of the biological activity of this compound remain. Future research should focus on:
-
Quantitative Characterization: Determining the precise IC50 of this compound for various prostaglandin synthases (mPGES-1, mPGES-2, cPGES) to understand its potency and selectivity.
-
TP Receptor Activity: Thoroughly evaluating the activity of this compound at the TP receptor to ascertain if it possesses any agonist or antagonist properties.
-
Broader Pharmacological Screening: Profiling the compound against a wider range of biological targets to identify any off-target effects.
-
In Vivo Studies: Investigating the effects of this compound in relevant animal models of inflammation and thrombosis to understand its physiological and pathological roles.
A comprehensive understanding of the pharmacology of the U-44069 trans isomer will not only clarify the structure-activity relationships of this class of compounds but may also open new avenues for therapeutic intervention.
References
- 1. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
5-trans U-44069 solubility and stability data
Core Technical Guide: 5-trans U-44069
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific quantitative solubility and stability data for a compound explicitly named "this compound" is limited. Major chemical suppliers like Cayman Chemical and Santa Cruz Biotechnology list a structurally related compound, "5-trans U-46619" (CAS 330796-58-2), which is described as the trans isomer of the thromboxane receptor agonist U-46619. It is plausible that "this compound" is an alternative or historical name for this compound. The following data is for 5-trans U-46619 and should be considered representative for this compound with this context in mind.
Solubility Data
The solubility of 5-trans U-46619 has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and for designing experiments in appropriate biological and chemical systems.
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Data sourced from Cayman Chemical product information for 5-trans U-46619.
Stability Data
| Condition | Stability |
| Storage as a solid at -20°C | ≥ 2 years |
Data sourced from Cayman Chemical product information for 5-trans U-46619.
For aqueous solutions, it is generally recommended to prepare them fresh. Prostaglandin analogs in aqueous solutions can be susceptible to degradation.
Experimental Protocols
Protocol for Determining Solubility of Lipid Compounds
This protocol outlines a general method for determining the solubility of lipid-soluble compounds like this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, ethanol, PBS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a series of vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation of Undissolved Solute: Centrifuge the vials at a high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.
Stability-Indicating HPLC Method for Prostaglandin Analogs
This protocol provides a framework for developing a stability-indicating HPLC method to assess the degradation of this compound over time.
Materials:
-
This compound
-
HPLC system with a UV or mass spectrometer detector
-
C18 reverse-phase HPLC column
-
Acetonitrile, methanol, and water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Temperature-controlled chambers
Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent this compound peak from potential degradation products. A typical mobile phase for prostaglandin analogs might consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). The detection wavelength should be optimized for the analyte.
-
Forced Degradation Studies: Subject solutions of this compound to stress conditions to generate degradation products. These conditions typically include:
-
Acidic hydrolysis: 0.1 M HCl at 60°C
-
Basic hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal stress: 60°C
-
Photostability: Exposure to UV light
-
-
Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from all significant degradation products.
-
Stability Study: Prepare solutions of this compound in the desired formulation and store them under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH). At specified time points, analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the remaining parent compound and the formation of any degradation products.
Visualizations
Thromboxane A2 Receptor Signaling Pathway
This compound is an analog of prostaglandin H2 and is expected to interact with the thromboxane A2 (TP) receptor. The following diagram illustrates the primary signaling cascade initiated by TP receptor activation.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of a compound.
In Vivo Effects of 5-trans U-44069: A Technical Guide
A comprehensive overview of the in vivo effects of the thromboxane A2 receptor agonist U-44069, with a focus on its physiological actions, experimental methodologies, and underlying signaling pathways.
Disclaimer: Limited specific in vivo data is available for the 5-trans isomer of U-44069. This document primarily summarizes findings related to the broader research on U-44069, a stable thromboxane A2 (TXA2) mimetic, which is expected to have similar, though not identical, biological activities.
Core Physiological Effects: Vasoconstriction and Platelet Aggregation
U-44069 is a potent synthetic analog of prostaglandin H2 and a selective agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Its in vivo actions mimic those of the endogenous ligand TXA2, primarily inducing vasoconstriction and platelet aggregation. These effects are central to its use as a research tool to investigate the roles of the TXA2 pathway in various physiological and pathophysiological processes.
Hemodynamic Effects
Intravenous administration of U-44069 in anesthetized rats has been shown to cause a dose-dependent decrease in arterial blood pressure.[1] This hypotensive effect is mediated by TXA2 receptor stimulation and appears to involve the release of vasodilatory substances such as prostacyclin and potentially endothelium-derived relaxing factor (EDRF).[1] Pretreatment with a specific TXA2 receptor antagonist can completely abolish these depressor responses.[1]
Table 1: In Vivo Hemodynamic Effects of U-44069 in Rats
| Parameter | Animal Model | U-44069 Dose/Concentration | Observed Effect | Reference |
| Arterial Blood Pressure | Chloralose-anesthetized rats | Intravenous, dose-dependent | Decrease in arterial blood pressure | [1] |
Effects on Platelet Aggregation
Renal Effects: Microvascular Constriction
U-44069 exerts significant effects on renal microcirculation, primarily through vasoconstriction of the afferent and efferent arterioles. This action leads to changes in renal blood flow and glomerular filtration rate.
Table 2: In Vivo Effects of U-44069 on Rat Renal Microcirculation
| Parameter | Animal Model | U-44069 Concentration | Observed Effect | Reference |
| Afferent Arteriolar Diameter | Hydronephrotic rat kidney | Not Specified | Constriction | [3] |
| Efferent Arteriolar Diameter | Hydronephrotic rat kidney | Not Specified | Constriction | [3] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the general procedure for measuring the hemodynamic effects of intravenously administered U-44069 in anesthetized rats.
Experimental Workflow for Blood Pressure Measurement
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[4][5]
-
Anesthesia: Urethane or sodium pentobarbital can be used.[4]
-
Surgical Preparation: The femoral vein is cannulated for intravenous drug administration, and an artery (e.g., carotid or femoral) is cannulated for direct blood pressure measurement.[6][7]
-
Drug Administration: U-44069 is dissolved in a suitable vehicle (e.g., saline) and administered intravenously.[1] A range of doses is typically used to establish a dose-response relationship.
-
Measurement: Arterial blood pressure is continuously recorded using a pressure transducer connected to a data acquisition system.[6][8]
In Vivo Platelet Aggregation in Rabbits
This protocol describes a model for studying in vivo platelet aggregation in rabbits.
-
Animal Model: New Zealand rabbits are a common model for in vivo platelet aggregation studies.[2]
-
Induction of Aggregation: Platelet aggregation can be induced by intravenous administration of an agonist like collagen (e.g., 75 micrograms/kg/min).[2]
-
Measurement: Hemodynamic parameters (systolic and diastolic arterial pressure) and histological analysis of tissues (e.g., lung) for thrombi are used to assess the extent of platelet aggregation.[2] To quantify the effect of U-44069, it would be administered prior to or concurrently with the aggregating agent.
In Vivo Microscopy of Rat Renal Microcirculation
The hydronephrotic kidney model in rats allows for direct visualization of the renal microvasculature.
-
Animal Model: Rats with surgically induced unilateral hydronephrosis.[3]
-
Surgical Preparation: The hydronephrotic kidney is exteriorized and placed in a chamber for microscopic observation.[9]
-
Drug Administration: U-44069 can be applied topically to the kidney surface or administered intravenously.
-
Measurement: The diameters of afferent and efferent arterioles are measured using video microscopy and image analysis software.[3][9]
Signaling Pathway
The effects of U-44069 are mediated through the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the TP receptor activates heterotrimeric G proteins, primarily Gq and G12/13.
Thromboxane A2 Receptor Signaling Pathway
-
Gq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium is a key event in both smooth muscle contraction and platelet activation.[11]
-
G12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[11] Activated RhoA then activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and promoting smooth muscle contraction.[12]
References
- 1. The hypotensive action of endoperoxide analogues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Platelet aggregation model in vivo (rabbits)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juxtamedullary afferent and efferent arterioles constrict to renal nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the cardiovascular effects produced by the spinal action of substance P in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged (12 hours) intravenous anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drinking and arterial blood pressure responses to ANG II in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G Protein–Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thromboxane A2 Mimetic U-44069 and its 5-trans Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of U-44069, a stable synthetic analog of prostaglandin H2 and a potent thromboxane A2 (TXA2) mimetic. U-44069 is widely utilized in research as a pharmacological tool to investigate the physiological and pathophysiological roles of TXA2, primarily through its action as a thromboxane receptor (TP) agonist. This document details its mechanism of action, downstream signaling pathways, and summarizes available quantitative data. Furthermore, it outlines general experimental protocols for assays in which U-44069 is commonly used. A brief discussion on the lesser-known isomer, 5-trans U-44069, is also included, highlighting the current limited understanding of its specific biological activities.
Introduction to U-44069
U-44069 is a stable endoperoxide analog that mimics the action of the highly unstable endogenous prostanoid, thromboxane A2.[1] As a potent vasoconstrictor and platelet aggregator, U-44069 serves as an invaluable tool for studying the pharmacology of TP receptors and the signaling cascades they initiate. Its stability in aqueous solutions, unlike TXA2 which has a half-life of approximately 30 seconds, allows for controlled and reproducible experimental conditions.
Chemical Properties
-
Chemical Name: 9,11-dideoxy-9α,11α-epoxymethano prostaglandin F2α[2]
-
CAS Number: 56985-32-1[1]
-
Molecular Formula: C21H34O4[1]
-
Molecular Weight: 350.49 g/mol [1]
Mechanism of Action and Signaling Pathways
U-44069 exerts its biological effects primarily through the activation of TP receptors, which are G-protein coupled receptors (GPCRs). There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, these receptors couple to heterotrimeric G-proteins, predominantly of the Gq and G13 families, to initiate downstream signaling cascades.
Gq-Mediated Signaling Pathway
Activation of the Gq pathway by U-44069 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction and platelet activation. DAG, along with elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.
G13-Mediated Signaling Pathway
In addition to Gq, TP receptors also couple to G13. Activation of G13 by U-44069 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF. RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA then activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of myosin light chain. This "calcium sensitization" enhances the contractile force of smooth muscle at a given intracellular calcium concentration.
Quantitative Data
The following tables summarize the available quantitative data for U-44069's biological activity.
Table 1: In Vitro Efficacy of U-44069
| Assay | Species/Cell Type | Parameter | Value | Reference(s) |
| Platelet Aggregation | Human Platelets | EC50 | 3 µM | |
| Phosphatidate Formation | Human Platelets | EC50 | 54 nM | [3] |
| Platelet Shape Change (with 1mM external Ca2+) | Human Platelets | EC50 | 2 nM | |
| Intracellular Ca2+ Increase (with 1mM external Ca2+) | Human Platelets | EC50 | 41 nM | [4] |
| Platelet Shape Change (no external Ca2+) | Human Platelets | EC50 | 2 nM | [4] |
| Intracellular Ca2+ Increase (no external Ca2+) | Human Platelets | EC50 | 69 nM | [4] |
Table 2: Effects of U-44069 on Adenylate Cyclase and GTPase Activity in Human Platelet Membranes
| Concentration Range | Effect on Basal Adenylate Cyclase Activity | Reference(s) |
| 10⁻⁸ - 10⁻⁶ M | 20-25% inhibition | [2] |
| 10⁻⁵ - 10⁻⁴ M | Stimulation | [2] |
Experimental Protocols
The following are generalized protocols for common assays involving U-44069. Specific concentrations, incubation times, and equipment will need to be optimized for individual experimental setups.
Vasoconstriction Assay in Isolated Rat Aorta
This protocol describes a method to measure the contractile response of isolated rat aortic rings to U-44069.
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional animal care and use committee protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick if endothelium-independent responses are to be studied.
-
-
Experimental Setup:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.
-
-
Data Acquisition:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
Construct a cumulative concentration-response curve by adding U-44069 in a stepwise manner (e.g., from 1 nM to 10 µM).
-
Record the tension at each concentration until a plateau is reached.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by U-44069 using light transmission aggregometry.
-
PRP Preparation:
-
Draw whole blood from a healthy, consenting donor who has not taken anti-platelet medication for at least 10 days.
-
Collect the blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Experimental Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with PRP and a magnetic stir bar into the aggregometer.
-
Set the baseline light transmission to 0% with the PRP sample. Use platelet-poor plasma (PPP), obtained by high-speed centrifugation of the remaining blood, to set the 100% transmission baseline.
-
Add a specific concentration of U-44069 to the PRP and record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Dose-response curves can be generated by testing a range of U-44069 concentrations to determine the EC50.
-
The 5-trans Isomer of U-44069
Information specifically on "this compound" is sparse in the peer-reviewed literature. Commercial suppliers list it as the trans isomer of U-44069.[5] The "5-trans" designation likely refers to the geometry of the double bond at the C5 position of the prostanoic acid backbone. One commercial source suggests that this compound inhibits prostaglandin E2 synthase activity, which would represent a distinct mechanism of action compared to the primary activity of U-44069 as a TP receptor agonist.[5] However, without supporting peer-reviewed studies, this information should be treated with caution. Further research is required to elucidate the specific synthesis, pharmacological profile, and signaling pathways of this compound.
Conclusion
U-44069 is a well-characterized and widely used thromboxane A2 mimetic that potently activates TP receptors, leading to the engagement of Gq and G13 signaling pathways. This results in increased intracellular calcium, activation of PKC, and RhoA-mediated calcium sensitization, culminating in physiological responses such as vasoconstriction and platelet aggregation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of the thromboxane pathway in health and disease. In contrast, the biological role and mechanism of action of its 5-trans isomer remain largely uncharacterized, presenting an open area for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for 5-trans U-44069 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-44069 is a synthetic analog of the prostaglandin endoperoxide PGH2 and a potent and selective agonist of the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1][2] In vitro, U-44069 mimics the actions of TXA2, a key mediator in hemostasis and vascular tone regulation.[1][2] Activation of the TXA2 receptor by agonists like U-44069 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately culminating in physiological responses such as platelet aggregation and smooth muscle contraction.[2]
These application notes provide detailed protocols for three key in vitro assays to characterize the activity of this compound and other TXA2 receptor agonists: a GTPase activity assay, a calcium mobilization assay, and a platelet aggregation assay.
Signaling Pathway of this compound
U-44069, as a TXA2 receptor agonist, activates a well-characterized signaling pathway that is central to its physiological effects. The binding of U-44069 to the G-protein coupled TXA2 receptor on the cell surface leads to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the action of DAG which activates protein kinase C (PKC), leads to the downstream cellular responses, most notably platelet activation and aggregation.
Caption: Signaling cascade initiated by this compound.
Data Presentation
The following table summarizes the quantitative data for the in vitro activity of thromboxane A2 receptor agonists.
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | GTPase Activity | Human Platelet Membranes | Ka | 27 nM | [3] |
| U-46619 | Platelet Shape Change | Human Platelets | EC50 | 35 ± 5 nM | [4] |
| U-46619 | Myosin Light-Chain Phosphorylation | Human Platelets | EC50 | 57 ± 21 nM | [4] |
| U-46619 | Serotonin Release | Human Platelets | EC50 | 540 ± 130 nM | [4] |
| U-46619 | Platelet Aggregation | Human Platelets | EC50 | 1.31 ± 0.34 µM | [4] |
| PGH2 | Radioligand Binding | Washed Human Platelets | Kd | 43 nM | [5] |
| Thromboxane A2 | Radioligand Binding | Washed Human Platelets | Kd | 125 nM | [5] |
| Thromboxane A2 | Platelet Aggregation | Platelet-Rich Plasma | EC50 | 66 ± 15 nM | [5] |
| PGH2 | Platelet Aggregation | Washed Platelets | EC50 | 45 ± 2 nM | [5] |
| Thromboxane A2 | Platelet Aggregation | Washed Platelets | EC50 | 163 ± 21 nM | [5] |
Experimental Protocols
GTPase Activity Assay
This protocol is designed to measure the U-44069-stimulated GTPase activity in cell membranes, typically from human platelets. The assay quantifies the hydrolysis of GTP to GDP, a direct measure of G-protein activation.
Caption: Workflow for the GTPase activity assay.
Materials:
-
Human platelet membranes
-
This compound
-
[γ-32P]GTP
-
GTPγS (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Isolate human platelet membranes using established differential centrifugation methods.
-
Reaction Setup: In a microcentrifuge tube, combine platelet membranes (20-50 µg of protein), varying concentrations of this compound, and assay buffer.
-
Initiate Reaction: Start the reaction by adding [γ-32P]GTP to a final concentration of 0.5-1.0 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Terminate Reaction: Stop the reaction by adding ice-cold termination buffer (e.g., 5% w/v activated charcoal in 20 mM phosphoric acid).
-
Separate Phosphate: Pellet the charcoal by centrifugation to separate the unhydrolyzed [γ-32P]GTP from the liberated 32P-orthophosphate in the supernatant.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of hydrolyzed GTP and plot the GTPase activity against the concentration of U-44069 to determine the Ka value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to U-44069 stimulation in a cell line endogenously or recombinantly expressing the TXA2 receptor.
Caption: Workflow for the calcium mobilization assay.
Materials:
-
Cells expressing the TXA2 receptor (e.g., HEK293-TPα)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-wall, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells into a 96-well black-wall, clear-bottom plate and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Addition: Inject varying concentrations of this compound into the wells.
-
Fluorescence Measurement: Immediately after injection, continuously measure the fluorescence intensity for 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the normalized response against the log concentration of U-44069 to determine the EC50 value.
Platelet Aggregation Assay
This assay measures the ability of U-44069 to induce the aggregation of platelets in platelet-rich plasma (PRP) using light transmission aggregometry.
Caption: Workflow for the platelet aggregation assay.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
This compound
-
Saline
-
Platelet aggregometer
-
Cuvettes and stir bars
Protocol:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
Instrument Setup: Warm the aggregometer to 37°C.
-
Baseline Adjustment: Place a cuvette with PPP in the aggregometer to set 100% light transmission. Place a cuvette with PRP to set 0% light transmission.
-
Assay: Place a cuvette with PRP and a stir bar in the sample well of the aggregometer and allow it to equilibrate for a few minutes.
-
Agonist Addition: Add varying concentrations of this compound to the PRP and start the recording.
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes) as the platelets aggregate.
-
Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Plot the percentage of aggregation against the log concentration of U-44069 to determine the EC50 value.[6]
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The affinities of prostaglandin H2 and thromboxane A2 for their receptor are similar in washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-trans U-44069 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-trans U-44069 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, acting as a potent thromboxane A₂ (TXA₂) receptor (TP receptor) agonist. It is widely used in in vitro studies to investigate the signaling pathways and physiological effects mediated by the TP receptor. Activation of the TP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events crucial in processes such as platelet aggregation, vasoconstriction, and smooth muscle contraction. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity through key downstream signaling events.
Disclaimer: Scientific literature predominantly refers to U-44069 and its close analog U-46619. Specific data on the "5-trans" isomer of U-44069 is limited. The following protocols and data are based on the established activity of U-44069 and U-46619 and should be considered as a starting point for experiments with this compound. Researchers are advised to perform dose-response experiments to determine the optimal concentrations for their specific cell type and experimental conditions.
Mechanism of Action
This compound binds to and activates the TP receptor, which exists as two main isoforms, TPα and TPβ. Upon activation, the receptor couples to heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families. This initiates two major signaling cascades:
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in many cellular responses.
-
G12/13 Pathway: Activation of G12/13 stimulates the RhoA signaling pathway. RhoA, a small GTPase, activates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to increased phosphorylation of myosin light chain and promoting cellular contraction and cytoskeletal rearrangement. The RhoA pathway is also implicated in the activation of other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize key quantitative data and recommended starting conditions for experiments using this compound. These values are derived from studies using U-44069 or U-46619 and should be optimized for your specific experimental system.
Table 1: Recommended Stock Solution and Storage
| Parameter | Recommendation |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) or Ethanol |
| Stock Concentration | 1-10 mM |
| Storage of Stock | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Stability in Aqueous Solution | Prostaglandin analogs can be unstable in aqueous solutions. Prepare fresh dilutions in buffer or media for each experiment. |
Table 2: Recommended Concentrations for Cell-Based Assays
| Assay | Cell Type (Example) | Recommended Concentration Range | Incubation Time | Reference Compound |
| Calcium Mobilization | Platelets, Smooth Muscle Cells | 10 nM - 10 µM | 1-5 minutes | U-44069/U-46619 |
| RhoA Activation | Human Aortic Smooth Muscle Cells | 100 nM - 1 µM (maximal at 1 µM) | 2-10 minutes | U-46619[1] |
| ERK1/2 Phosphorylation | HEK293 cells expressing TP receptor | 100 nM - 1 µM | 5-30 minutes | U-46619 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a concentrated stock.
Materials:
-
This compound
-
DMSO or Ethanol
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or physiological buffer (e.g., PBS, HBSS)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO or ethanol to a final concentration of 10 mM. For example, dissolve 1 mg of this compound (Molecular Weight: 350.5 g/mol ) in 285 µL of solvent.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium or physiological buffer to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of the solvent (DMSO or ethanol) in the cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%). Perform a solvent control in all experiments.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells of interest (adherent or suspension)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator. For example, for Fluo-4 AM, prepare a solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Stimulation: Add varying concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence for 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC₅₀.
References
Application Notes and Protocols for 5-trans U-44069 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-44069 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist. In the intricate process of hemostasis, TXA2 is a key mediator, inducing irreversible platelet aggregation and vasoconstriction. Due to its inherent instability, stable analogs like U-44069 and the closely related U-46619 are invaluable tools for in vitro and in vivo studies of platelet function, thrombosis, and the evaluation of potential anti-platelet therapies. These agonists mimic the physiological and pathological actions of TXA2, providing a reliable method to induce and study platelet activation pathways.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in platelet aggregation studies.
Mechanism of Action
This compound exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR) on the surface of platelets. This activation initiates a cascade of intracellular signaling events crucial for platelet activation and aggregation.
The primary signaling pathway involves the coupling of the activated TP receptor to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the dense tubular system, leading to a rapid increase in intracellular calcium concentration. The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in a series of downstream events including platelet shape change, granule secretion (releasing ADP, serotonin, and other factors), and the conformational activation of the glycoprotein IIb/IIIa receptor. The activated GPIIb/IIIa receptor binds fibrinogen, leading to the cross-linking of platelets and the formation of a stable platelet aggregate.
There is also evidence suggesting that the TP receptor can couple to other G proteins, such as G12/13, which are involved in regulating platelet shape change through Rho/Rho-kinase signaling.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in platelets.
Quantitative Data
The following table summarizes the potency of U-44069 and its widely used analog U-46619 in human platelets. While specific data for the 5-trans isomer is limited in publicly available literature, the data for U-44069 and U-46619 provide a strong indication of its expected activity. Researchers should perform dose-response experiments to determine the precise potency of their specific lot of this compound.
| Agonist | Parameter | Value | Platelet Preparation | Reference |
| U-44069 | Ka (GTPase activation) | 27 nM | Platelet membranes | [1][2] |
| U-46619 | EC50 (Platelet Shape Change) | 0.035 ± 0.005 µM | Washed platelets | |
| U-46619 | EC50 (Myosin Light-Chain Phosphorylation) | 0.057 ± 0.021 µM | Washed platelets | |
| U-46619 | EC50 (Serotonin Release) | 0.54 ± 0.13 µM | Washed platelets | |
| U-46619 | EC50 (Fibrinogen Receptor Exposure) | 0.53 ± 0.21 µM | Washed platelets | |
| U-46619 | EC50 (Platelet Aggregation) | 1.31 ± 0.34 µM | Platelet-rich plasma | |
| U-46619 | Commonly Used Concentration for Aggregation | 1 µM | Washed platelets | [3] |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol describes the preparation of washed human platelets, which is recommended for signaling studies to avoid interference from plasma components.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume ACD to 6 volumes blood).
-
Tyrode's Buffer (pH 7.4) containing 0.35% bovine serum albumin (BSA) and 0.02 U/mL apyrase.
-
Prostaglandin E1 (PGE1) solution (1 µg/mL in ethanol).
-
Centrifuge with a swinging-bucket rotor.
-
Plastic or siliconized glassware to prevent platelet activation.
Procedure:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP, avoiding contamination with red and white blood cells.
-
Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma, PPP).
-
Gently resuspend the platelet pellet in Tyrode's Buffer without apyrase.
-
Repeat the centrifugation (800 x g for 10 minutes) and resuspension step to wash the platelets.
-
After the final wash, resuspend the platelet pellet in Tyrode's Buffer containing apyrase.
-
Determine the platelet count using a hematology analyzer and adjust the concentration to the desired level (typically 2-3 x 10^8 platelets/mL) with Tyrode's Buffer.
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in response to this compound using a light transmission aggregometer.
Materials:
-
Washed human platelets or PRP.
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol). It is recommended to prepare fresh serial dilutions in the appropriate vehicle.
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Platelet-poor plasma (PPP) or Tyrode's Buffer for blanking the instrument.
Procedure:
-
Pre-warm the washed platelet suspension or PRP to 37°C.
-
Calibrate the aggregometer:
-
Set 0% aggregation using a cuvette containing the platelet suspension.
-
Set 100% aggregation using a cuvette containing PPP or Tyrode's Buffer.
-
-
Pipette the platelet suspension (typically 250-500 µL) into a pre-warmed cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize for 1-2 minutes with stirring (typically 900-1200 rpm).
-
Add a small volume of the this compound working solution to the cuvette to achieve the desired final concentration. The volume of the agonist added should be minimal (e.g., 1-5 µL) to avoid significant dilution.
-
Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
The extent of aggregation is typically quantified as the maximum percentage change in light transmission.
Experimental Workflow Diagram
Caption: Experimental workflow for platelet aggregation studies.
Troubleshooting and Considerations
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve this compound is minimal (typically <0.1%) and that a vehicle control is included in all experiments.
-
Platelet Viability: Platelets have a limited ex vivo lifespan. It is crucial to use freshly prepared platelets and complete experiments within a few hours of blood collection.
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is advisable to perform experiments with platelets from multiple healthy donors who have not taken any anti-platelet medications (e.g., aspirin, NSAIDs) for at least two weeks.
-
Concentration Range: When determining the EC50, a wide range of this compound concentrations should be tested (e.g., from 1 nM to 10 µM) to obtain a complete dose-response curve.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the complex mechanisms of platelet aggregation and to screen for novel anti-thrombotic agents.
References
- 1. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostaglandin E2 Synthase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The synthesis of PGE2 is catalyzed by three terminal enzymes: microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES). Among these, mPGES-1 is of particular interest as it is often upregulated under inflammatory conditions and is functionally coupled with cyclooxygenase-2 (COX-2) to produce large amounts of PGE2. This central role in inflammation makes mPGES-1 a promising therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to screen for and characterize inhibitors of mPGES-1. The assay measures the enzymatic conversion of the substrate prostaglandin H2 (PGH2) to PGE2 by recombinant human mPGES-1 and the subsequent quantification of PGE2. The protocol is designed to assess the inhibitory potential of test compounds, such as 5-trans U-44069, a known inhibitor of PGE2 synthase activity.
Prostaglandin E2 Synthesis and Signaling Pathway
The biosynthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX enzymes. Subsequently, PGES enzymes isomerize PGH2 to the more stable PGE2. PGE2 then exerts its biological effects by binding to four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), each triggering distinct downstream signaling cascades.
5-trans U-44069: A Dual-Activity Tool for Probing Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-44069 is a synthetic analog of the prostaglandin endoperoxide PGH2 and the trans isomer of the well-known thromboxane A2 (TXA2) receptor agonist, U-44069. This compound serves as a valuable research tool for investigating the complex roles of eicosanoids in inflammation. Its unique dual activity as both a thromboxane A2 (TP) receptor agonist and a prostaglandin E2 (PGE2) synthase inhibitor allows for the targeted interrogation of specific signaling cascades in inflammatory processes. Understanding the distinct pharmacological properties of this compound is crucial for designing and interpreting experiments aimed at elucidating the mechanisms of inflammation and developing novel therapeutic agents.
Mechanism of Action
This compound primarily exerts its biological effects through two distinct mechanisms:
-
Thromboxane A2 (TP) Receptor Agonism: Similar to its cis isomer and the related compound U-46619, this compound binds to and activates the TP receptor, a G-protein coupled receptor. The TP receptor has two main isoforms, TPα and TPβ, which couple to various G proteins, including Gq and G13. Activation of these pathways leads to the initiation of downstream signaling cascades that are critical in the inflammatory response.
-
Prostaglandin E2 (PGE2) Synthase Inhibition: this compound has also been identified as an inhibitor of prostaglandin E2 synthase.[1][2] This enzyme is responsible for the conversion of PGH2 to PGE2, a key pro-inflammatory mediator. However, it is important to note that at a concentration of 10 μM, this compound exhibits less than 20% inhibition of PGE2 synthase activity, suggesting that its primary mechanism of action, particularly at lower concentrations, is likely mediated through TP receptor agonism.[2]
This dual activity profile makes this compound a unique tool to dissect the relative contributions of the TXA2 and PGE2 pathways in various inflammatory models.
Data Presentation
| Compound | Target | Activity | Effective Concentration/EC50 | Reference |
| This compound | Prostaglandin E2 Synthase | Inhibition | <20% inhibition at 10 µM | [2] |
| U-46619 | Thromboxane A2 (TP) Receptor | Agonist | EC50 for platelet shape change: 13 nM | |
| EC50 for Ca2+ mobilization: 150 nM | ||||
| EC50 for platelet aggregation: 580 nM |
Signaling Pathways
Activation of the TP receptor by this compound initiates a cascade of intracellular signaling events that are central to the inflammatory process. The following diagram illustrates the key signaling pathways involved.
Caption: TP Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized to study inflammation.
In Vitro: Neutrophil Chemotaxis Assay
This protocol is designed to assess the chemoattractant potential of this compound on neutrophils, a key cell type in the acute inflammatory response.
Materials:
-
This compound (stock solution in DMSO or ethanol)
-
Human or murine neutrophils, freshly isolated
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber or similar chemotaxis system with a 3-5 µm pore size polycarbonate membrane
-
Chemoattractant control (e.g., fMLP or LTB4)
-
Cell viability assay (e.g., Trypan Blue or a fluorescence-based assay)
-
Microplate reader
-
Incubator (37°C, 5% CO2)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Ensure high purity and viability of the isolated cells.
-
Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemotaxis buffer containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the lower wells of the Boyden chamber. Include a vehicle control (buffer with the same concentration of DMSO or ethanol as the highest this compound concentration) and a positive control (e.g., 10 nM fMLP).
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. Alternatively, a fluorescently labeled cell-based assay can be used for quantification with a microplate reader.
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a percentage of the positive control. Plot a dose-response curve to determine the EC50 value for this compound-induced chemotaxis.
Experimental Workflow:
Caption: Neutrophil Chemotaxis Workflow
In Vivo: Murine Air Pouch Model of Inflammation
This model creates a subcutaneous cavity to study localized inflammation, allowing for the analysis of leukocyte infiltration and inflammatory mediators in the pouch exudate.
Materials:
-
This compound (sterile solution for injection)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Sterile air
-
Sterile phosphate-buffered saline (PBS)
-
Inflammatory stimulus (e.g., carrageenan)
-
Anesthesia
-
Syringes and needles
-
Microcentrifuge tubes
-
ELISA kits for cytokines and chemokines
-
Flow cytometer for cell analysis
Protocol:
-
Air Pouch Formation:
-
Anesthetize the mice.
-
Inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.
-
On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the cavity.
-
-
Induction of Inflammation:
-
On day 6, inject 1 mL of a sterile solution of an inflammatory agent (e.g., 1% carrageenan in PBS) into the air pouch.
-
Concurrently, administer this compound (at various doses, to be determined by pilot studies) or vehicle control either locally into the pouch or systemically (e.g., intraperitoneally).
-
-
Exudate Collection:
-
At a predetermined time point (e.g., 4, 24, or 48 hours) after the induction of inflammation, euthanize the mice.
-
Carefully aspirate the exudate from the air pouch using a syringe with PBS.
-
-
Analysis:
-
Cell Infiltration: Determine the total number of leukocytes in the exudate using a hemocytometer. Perform differential cell counts (neutrophils, macrophages) using cytospin preparations and staining or by flow cytometry.
-
Mediator Analysis: Centrifuge the exudate to pellet the cells. Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CCL2) using ELISA.
-
-
Data Analysis: Compare the total and differential leukocyte counts, as well as the levels of inflammatory mediators, between the this compound-treated groups and the vehicle control group.
Logical Relationship of the Dual Activity:
The dual activity of this compound presents a unique opportunity to investigate the interplay between the TP receptor and PGE2 signaling in inflammation.
Caption: Dual Activity of this compound
Conclusion
This compound is a specialized research tool for the study of inflammation. Its primary activity as a TP receptor agonist allows for the specific activation of thromboxane A2-mediated signaling pathways. The secondary activity as a weak inhibitor of PGE2 synthase at higher concentrations provides an additional layer of complexity that can be exploited to understand the intricate network of eicosanoid signaling in inflammatory responses. Careful experimental design, including appropriate dose-response studies and the use of specific inhibitors and antagonists for related pathways, will enable researchers to effectively utilize this compound to advance our understanding of inflammation and identify novel therapeutic targets.
References
Animal Models for 5-trans U-44069 Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-trans U-44069 and its potent analog, U-46619, in various animal models. The information is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the thromboxane A2 (TXA2) receptor signaling pathway.
Introduction
This compound and its more widely studied analog, U-46619, are potent synthetic agonists of the thromboxane A2 (TXA2) receptor.[1][2] The activation of this G-protein coupled receptor is implicated in a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and the development of cardiovascular diseases such as pulmonary hypertension.[3][4][5] Animal models are indispensable tools for elucidating the in vivo effects of these compounds and for the preclinical evaluation of potential therapeutic interventions targeting the TXA2 pathway.
Mechanism of Action and Signaling Pathway
U-44069 and U-46619 mimic the action of the endogenous ligand, thromboxane A2, by binding to and activating the TXA2 receptor, also known as the TP receptor. This receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.[6][7] Activation of the Gq pathway initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8]
IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8] The elevated intracellular calcium levels and PKC activation contribute to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and vasoconstriction.[9][10] Furthermore, TXA2 receptor activation has been shown to stimulate the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK1/2) pathways, which are involved in cellular processes like inflammation and cell proliferation.[3][11][12][13]
Figure 1: Simplified signaling pathway of U-44069 via the Thromboxane A2 receptor.
Animal Models and Experimental Protocols
Rodent Models of Pulmonary Hypertension
Rodent models are frequently used to study the role of the TXA2 pathway in the pathogenesis of pulmonary hypertension. U-46619 can be used to induce acute pulmonary hypertension.
a. Rat Model of Acute Pulmonary Hypertension
-
Animal Strain: Male Sprague-Dawley rats (250-300 g).
-
Anesthesia: Inactin (thiobutabarbital), 100 mg/kg intraperitoneally.
-
Surgical Preparation:
-
Tracheostomy and mechanical ventilation.
-
Catheterization of the jugular vein for drug infusion.
-
Catheterization of the carotid artery for blood pressure monitoring.
-
A catheter is advanced through the right jugular vein and right ventricle into the pulmonary artery for pressure measurement.
-
-
Experimental Protocol:
-
After a stabilization period, a baseline hemodynamic measurement is recorded.
-
U-46619 is infused intravenously. A continuous infusion is often preferred to maintain stable pulmonary hypertension.[14]
-
Hemodynamic parameters (mean pulmonary arterial pressure, systemic arterial pressure, heart rate) are continuously monitored.
-
b. Mouse Model of Acute Pulmonary Hypertension
-
Animal Strain: C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Ketamine (100 mg/kg) and xylazine (10 mg/kg) intraperitoneally.
-
Surgical Preparation and Protocol: Similar to the rat model, with adjustments for the smaller size of the animal. Catheters are of a smaller gauge.
Models of Thrombosis
The pro-aggregatory effect of TXA2 receptor agonists makes them valuable tools for studying thrombosis.
a. Mouse Model of Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
-
Animal Strain: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Isoflurane (1.5-2% in oxygen).
-
Experimental Protocol:
-
The common carotid artery is surgically exposed.
-
A small piece of filter paper (1x2 mm) saturated with FeCl₃ solution (e.g., 10%) is applied to the adventitial surface of the artery for 3 minutes to induce endothelial injury.
-
Blood flow is monitored using a Doppler flow probe.
-
U-46619 can be administered intravenously (e.g., via tail vein injection) prior to or after injury to study its effect on thrombus formation and stability.
-
In Vivo Vasoconstriction Studies
The direct vasoconstrictor effects of U-44069/U-46619 can be assessed in various vascular beds.
a. Rat Renal Microcirculation Model
-
Animal Strain: Sprague-Dawley rats.
-
Model: Isolated perfused hydronephrotic kidney.[3]
-
Experimental Protocol:
-
The kidney is isolated and perfused with a physiological salt solution.
-
The renal microcirculation is visualized using videomicroscopy.
-
Afferent and efferent arteriolar diameters are measured at baseline.
-
U-44069 is added to the perfusate.
-
Changes in arteriolar diameter are recorded.
-
Figure 2: General experimental workflow for in vivo studies with U-44069/U-46619.
Quantitative Data Summary
| Animal Model | Compound | Dosage/Concentration | Route of Administration | Key Findings | Reference |
| Isolated Perfused Rat Kidney | U-44069 | 10⁻⁶ mol/L | Perfusate | 27% decrease in afferent arteriolar diameter; 9% decrease in efferent arteriolar diameter. | [3] |
| Conscious Goat | U-46619 | 2, 4, or 6 µg/kg/min for 5 min | Infusion | Dose-dependent increases in pulmonary and systemic arterial blood pressure; delayed tachypnea at the highest dose. | [15] |
| Pig Model of Acute Pulmonary Hypertension | U-46619 | 0.2 to 0.8 µg/kg/min | Continuous Infusion | Induced stable pulmonary hypertension (mean pulmonary arterial pressure of 40 mm Hg). | [14] |
| Rat Precision-Cut Lung Slices | U-46619 | EC₅₀: 6.9 nM (small airways), 66 nM (large airways) | In Vitro | Greater bronchoconstriction in smaller airways. | [16] |
| Washed Mouse Platelets | U-46619 | 1 µM | In Vitro | Induced two waves of platelet secretion and aggregation. | [17] |
| Senescence-Accelerated Mice (SAMP8) Aorta | U-46619 | 10⁻⁹ to 10⁻⁶ M | In Vitro | Aging enhances contractile responses. | [18] |
Detailed Experimental Protocols
Protocol 1: Induction of Acute Pulmonary Hypertension in Pigs with U-46619
Objective: To create a stable and reversible model of acute pulmonary hypertension.
Materials:
-
Domestic pigs (e.g., German Landrace), 30-40 kg.
-
Anesthesia: Propofol for induction, isoflurane for maintenance.
-
U-46619 solution (1 µg/mL).
-
Infusion pump.
-
Hemodynamic monitoring system (for pulmonary and systemic arterial pressure, cardiac output).
-
Ventilator.
Procedure:
-
Anesthetize the pig and establish mechanical ventilation.
-
Place catheters for hemodynamic monitoring as described for the rat model.
-
Allow the animal to stabilize and record baseline hemodynamic parameters.
-
Begin a continuous intravenous infusion of U-46619 at a low dose (e.g., 0.2 µg/kg/min).
-
Gradually increase the infusion rate every 5-10 minutes (e.g., in increments of 0.1-0.2 µg/kg/min) until the target mean pulmonary arterial pressure (e.g., 40 mm Hg) is reached and maintained.[14][19]
-
Monitor hemodynamic parameters continuously throughout the experiment.
-
To assess reversibility, terminate the U-46619 infusion and monitor the return of hemodynamic parameters to baseline.
Protocol 2: In Vitro Platelet Aggregation Assay with U-46619
Objective: To assess the pro-aggregatory effect of U-46619 on platelets.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Platelet aggregometer.
-
U-46619 solution.
-
Luciferin/luciferase reagent for measuring ATP release (optional).
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed. Prepare washed platelets by further centrifugation and resuspension in a suitable buffer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Add U-46619 to the platelet suspension at the desired final concentration (e.g., 1 µM).[17][20]
-
Record the change in light transmission, which corresponds to platelet aggregation, over time.
-
If measuring secretion, add luciferin/luciferase reagent before U-46619 and monitor luminescence simultaneously with aggregation.[21]
Conclusion
This compound and U-46619 are invaluable pharmacological tools for investigating the complex roles of the thromboxane A2 signaling pathway in health and disease. The animal models and protocols described herein provide a foundation for researchers to explore the in vivo effects of these compounds on cardiovascular and pulmonary systems, as well as on platelet function. Careful consideration of the animal species, experimental design, and endpoints is crucial for obtaining robust and translatable results.
References
- 1. youtube.com [youtube.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 4. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biodatacorp.com [biodatacorp.com]
- 6. researchgate.net [researchgate.net]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of proMMP-2 by U46619 occurs via involvement of p(38)MAPK-NFκB-MT1MMP signaling pathway in pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Comparison of 3 Methods to Induce Acute Pulmonary Hypertension in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thromboxane A2 mimetic U-46619 induces systemic and pulmonary hypertension and delayed tachypnea in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aging enhances contraction to thromboxane A2 in aorta from female senescence-accelerated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-trans U-44069 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended concentrations and experimental protocols for the use of 5-trans U-44069, a thromboxane A2 (TXA2) receptor agonist. The data presented here is primarily based on studies of its close structural analog, U-46619, a widely used and well-characterized TXA2 mimetic. Researchers should consider this information as a starting point for their own experimental design and optimization.
Overview of this compound
This compound is a synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent agonist of the thromboxane A2 (TP) receptor. Activation of the TP receptor by agonists like this compound initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Due to its stable nature compared to the endogenous ligand TXA2, this compound is a valuable tool for in vitro and in vivo studies of thromboxane signaling.
Recommended Concentrations for In Vitro Experiments
The optimal concentration of this compound will vary depending on the specific cell type, tissue, and experimental endpoint. The following tables summarize the effective concentrations of the closely related compound U-46619 in two key applications: platelet aggregation and vasoconstriction. These ranges can serve as a guide for initial dose-response experiments with this compound.
Table 1: Recommended Concentrations of U-46619 for Platelet Aggregation Assays
| Parameter | Effective Concentration (EC50) | Concentration Range | Reference |
| Platelet Shape Change | 0.035 µM | 1 nM - 1 µM | [1][2] |
| Platelet Aggregation | 0.58 µM - 1.31 µM | 10 nM - 10 µM | [1][3] |
| Serotonin Release | 0.54 µM | 100 nM - 5 µM | [1] |
| Fibrinogen Receptor Exposure | 0.53 µM | 100 nM - 5 µM | [1] |
Table 2: Recommended Concentrations of U-46619 for Vasoconstriction Assays
| Tissue Type | Effective Concentration (EC50) | Concentration Range | Reference |
| Human Subcutaneous Resistance Arteries | 16 nM | 1 nM - 1 µM | [4] |
| Human Saphenous Vein | 3.7 nM | 0.1 nM - 300 nM | [5] |
| Rat Small Airways | 6.9 nM | 1 nM - 1 µM | [6] |
| Rat Large Airways | 66 nM | 1 nM - 1 µM | [6] |
| Rat Pulmonary Arteries | - | 1 nM - 1 µM | [7] |
| Mouse Intrarenal Artery | - | 1 nM - 10 µM | [8] |
| Human Intrarenal Arteries | Log EC50 = 8.1 | 100 pM - 10 µM | [9] |
Experimental Protocols
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation induced by this compound.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol)
-
Human whole blood collected in 3.2% or 3.8% sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline or appropriate buffer
-
Aggregometer and cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer for at least 5 minutes to equilibrate to 37°C.
-
Add 50 µL of the this compound working solution at the desired final concentration.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The percentage of maximal aggregation is determined from the aggregation curve.
-
Perform a dose-response curve to determine the EC50 value of this compound.
-
Vasoconstriction Assay (Wire Myography)
This protocol outlines the measurement of vasoconstriction in isolated arterial segments using a wire myograph.
Materials:
-
This compound stock solution
-
Isolated arterial segments (e.g., mesenteric, coronary, or cerebral arteries)
-
Krebs-Henseleit solution (or other physiological salt solution)
-
Wire myograph system
-
Dissection microscope
-
Force transducer and data acquisition system
Procedure:
-
Artery Preparation:
-
Dissect the desired artery in cold physiological salt solution.
-
Carefully clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into small rings (approximately 2 mm in length).
-
-
Mounting the Artery:
-
Mount the arterial ring on two small wires in the jaws of the wire myograph chamber.
-
Submerge the mounted artery in the myograph chamber filled with physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the artery to equilibrate for at least 30 minutes under a predetermined resting tension.
-
Test the viability of the artery by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
-
-
Cumulative Concentration-Response Curve:
-
After washing out the potassium solution and allowing the artery to return to baseline tension, add increasing concentrations of this compound to the chamber in a cumulative manner.
-
Record the isometric tension developed at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.
-
Plot the concentration-response curve and calculate the EC50 value for this compound.
-
Signaling Pathway
This compound, as a thromboxane A2 receptor agonist, is expected to activate the same signaling pathways as its endogenous ligand and other mimetics like U-46619. The primary signaling cascade involves the activation of G proteins, leading to downstream effector activation.[10][11]
Caption: Signaling pathway of this compound via the Thromboxane Receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting an in vitro experiment using this compound.
Caption: General workflow for in vitro experiments with this compound.
Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should conduct their own optimization experiments to determine the most appropriate conditions for their specific experimental setup. The concentration ranges and protocols are based on data from the closely related compound U-46619 and may require adjustment for this compound. Always refer to the manufacturer's product information and relevant literature for the most up-to-date handling and safety information.
References
- 1. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reprocell.com [reprocell.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 11. Thromboxane A2 - Wikipedia [en.wikipedia.org]
5-trans U-44069: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and experimental protocols for 5-trans U-44069, a crucial tool in studying eicosanoid signaling pathways.
Supplier Information and Catalog Numbers
For procurement of this compound, researchers can refer to the following suppliers. It is recommended to consult the suppliers' websites for the most current product information and availability.
| Supplier | Catalog Number |
| Cayman Chemical | CAY16442-5[1] |
| Santa Cruz Biotechnology | sc-201369 (This is an example, please verify on their website)[2] |
Application Notes
Biological Activity and Mechanism of Action:
This compound is a stable, synthetic analog of the potent but unstable vasoconstrictor and platelet aggregator, thromboxane A2 (TXA2).[3] It acts as a selective agonist for the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR).[3] The binding of this compound to the TP receptor initiates a cascade of intracellular signaling events.
The TP receptor couples to G proteins, primarily of the Gq/11 and G12/13 families. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase Rho. These signaling pathways culminate in various cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.
U-44069 has been shown to stimulate GTPase activity in human platelets, indicating its role in activating G protein-dependent signaling pathways.[4][5]
Applications in Research:
-
Studying Thromboxane A2 Receptor Signaling: As a stable agonist, this compound is an invaluable tool for investigating the physiological and pathological roles of the TP receptor in various systems, including the cardiovascular, respiratory, and renal systems.
-
Investigating Platelet Aggregation: It is widely used to induce and study the mechanisms of platelet aggregation in vitro, providing insights into thrombosis and hemostasis.
-
Screening for TP Receptor Antagonists: this compound can be used as a stimulus in high-throughput screening assays to identify and characterize novel antagonists of the TP receptor for potential therapeutic applications in cardiovascular diseases.
-
Vasoconstriction Studies: Researchers utilize this compound to study vascular smooth muscle contraction and to explore the mechanisms underlying hypertension and other vascular disorders.
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
GTPase Activity Assay
This protocol is a general guideline for measuring GTPase activity stimulated by this compound in isolated cell membranes (e.g., from platelets).
Materials:
-
Isolated cell membranes
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
[γ-³²P]GTP
-
Activated charcoal slurry (5% w/v in 50 mM NaH2PO4, pH 2.0)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from the tissue or cells of interest using standard subcellular fractionation techniques. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixture on ice:
-
Assay Buffer
-
Desired concentration of this compound (or vehicle control)
-
Cell membranes (typically 10-50 µg of protein)
-
[γ-³²P]GTP (to a final concentration of 0.1-1 µM, with a specific activity of ~1000 cpm/pmol)
-
-
Initiate Reaction: Start the reaction by transferring the tubes to a 37°C water bath. Incubate for a predetermined time (e.g., 10-30 minutes).
-
Terminate Reaction: Stop the reaction by adding ice-cold activated charcoal slurry. The charcoal will bind the unhydrolyzed [γ-³²P]GTP.
-
Separate Phosphate: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet the charcoal.
-
Measure Released Phosphate: Carefully transfer a defined volume of the supernatant (containing the released ³²Pi) to a scintillation vial.
-
Scintillation Counting: Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of GTP hydrolyzed by comparing the radioactivity in the sample tubes to a standard curve of known amounts of ³²Pi. Express GTPase activity as pmol of Pi released per mg of protein per minute.
Platelet Aggregation Assay
This protocol describes a standard light transmission aggregometry (LTA) method to measure platelet aggregation induced by this compound.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound stock solution
-
Saline or appropriate buffer
-
Platelet aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Add a small volume of the this compound solution (or vehicle control) to the cuvette to achieve the desired final concentration.
-
Record the change in light transmission over time. Aggregation is observed as an increase in light transmission.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Dose-response curves can be generated by testing a range of this compound concentrations. The EC50 (the concentration that produces 50% of the maximal response) can then be calculated.
-
Note: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., concentrations, incubation times) for their particular experimental setup and research question. Always adhere to appropriate laboratory safety guidelines when handling chemicals and biological samples.
References
Preparing Stock Solutions of 5-trans U-44069: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-44069, also known as 5,6-trans U-46619, is the trans isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619.[1] As a stable synthetic analog of the endoperoxide prostaglandin PGH2, it is a valuable tool in research for investigating the roles of the thromboxane signaling pathway.[2][3] This pathway is crucial in various physiological and pathophysiological processes, including platelet aggregation, smooth muscle contraction, and has implications in cardiovascular diseases and cancer.[4] These application notes provide detailed protocols for the preparation of stock solutions of this compound and its application in a common cell-based assay.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄O₄ | |
| Molecular Weight | 350.5 g/mol | |
| Appearance | Typically a solution in methyl acetate | |
| Storage | -20°C | |
| Stability | ≥ 2 years at -20°C |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | |
| Ethanol | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL |
For most cell-based assays, DMSO is the recommended solvent for the primary stock solution due to its high solvating power and compatibility with cell culture media at low final concentrations (<0.5%).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO.
Materials:
-
This compound (solid form or as a pre-weighed amount)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required amount of DMSO:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW: 350.5 g/mol ):
-
Volume of DMSO (in L) = (Mass of compound (g) / Molecular Weight ( g/mol )) / Molar concentration (mol/L)
-
Volume of DMSO (μL) = (0.001 g / 350.5 g/mol ) / 0.010 mol/L * 1,000,000 μL/L ≈ 285.3 μL
-
-
-
Dissolving the compound:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
If the compound is supplied in a solution (e.g., methyl acetate), first evaporate the solvent under a gentle stream of nitrogen before adding DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: U-46619-Induced Platelet Aggregation Assay
This protocol provides a general workflow for assessing platelet aggregation induced by a TP receptor agonist.
Materials:
-
Freshly drawn human blood in an appropriate anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) prepared by centrifugation
-
This compound working solution (prepared by diluting the stock solution in an appropriate buffer)
-
Platelet aggregometer
-
Saline or appropriate buffer as a negative control
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood and centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in a suitable buffer (e.g., Tyrode's buffer) to achieve the desired final concentrations for the assay (e.g., ranging from nM to low µM).
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Establish a baseline reading of light transmission.
-
Add the this compound working solution to the PRP and immediately start recording the change in light transmission over time. An increase in light transmission indicates platelet aggregation.
-
Continue recording for a set period (e.g., 5-10 minutes) or until the aggregation response has plateaued.
-
A vehicle control (buffer with the same final concentration of DMSO) should be run in parallel.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Cell-Based Assay.
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for research use only and is not for diagnostic or therapeutic purposes. The protocols provided are for guidance and may require optimization for specific experimental conditions.
References
- 1. U46619 | Hart Biologicals [hartbio.co.uk]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 5-trans U-44069 in Vasoconstriction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-44069, and more commonly its stable, synthetic analog U-46619, are potent thromboxane A2 (TXA2) receptor agonists widely utilized in vasoconstriction research.[1] These compounds mimic the action of the endogenous prostanoid TXA2, a key mediator in platelet aggregation and smooth muscle contraction.[2] By selectively activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor, these agonists provide a reliable method for inducing and studying vasoconstriction in a variety of ex vivo and in vivo experimental models. This document provides detailed application notes and protocols for the use of this compound and U-46619 in vasoconstriction research, including quantitative data, experimental methodologies, and signaling pathway diagrams.
Data Presentation: Potency of U-46619 in Various Vascular Preparations
The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of a vasoconstrictor agent. The following table summarizes the reported EC50 values for U-46619 in inducing contraction in various isolated blood vessel preparations.
| Vascular Preparation | Species | EC50 (M) | Reference |
| Thoracic Aorta (with endothelium) | Rat | 6.54 x 10⁻⁹ | [3] |
| Human Subcutaneous Resistance Arteries | Human | 1.6 x 10⁻⁸ | [4] |
| General TP Receptor Agonist Activity | - | 3.5 x 10⁻⁸ | [5] |
Signaling Pathways
Activation of the TP receptor by this compound or U-46619 initiates a cascade of intracellular signaling events, primarily through the coupling of Gq and G12/13 proteins, leading to vascular smooth muscle contraction.[6][7]
TP Receptor Signaling Cascade
Caption: TP receptor signaling cascade leading to vasoconstriction.
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Workflow for isolated tissue bath vasoconstriction assay.
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Vasoconstriction in Rat Aortic Rings
This protocol describes the use of a wire myograph to measure the contractile response of isolated rat aortic rings to U-46619.[8][9][10]
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
U-46619 stock solution (e.g., 1 mM in ethanol)
-
Wire myograph system
-
Carbogen gas (95% O2 / 5% CO2)
-
Dissection microscope and tools
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into 2-3 mm rings. For studies investigating the role of the endothelium, take care not to damage the intimal surface.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two stainless steel wires in the organ bath chamber of the wire myograph, which is filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 2g to each ring and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the buffer every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
To assess the viability of the smooth muscle, induce a contraction by adding KCl (e.g., 60 mM final concentration) to the organ bath.
-
After washing out the KCl and allowing the tension to return to baseline, assess endothelial integrity by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
After a final washout and return to baseline, add U-46619 to the organ bath in a cumulative manner, typically starting from 10⁻¹⁰ M and increasing in half-log increments until a maximal contraction is achieved.
-
Record the isometric tension continuously using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value and the maximum response (Emax) using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Measurement of Vasoconstriction in Rats
This protocol describes a method for measuring changes in mean arterial blood pressure (MABP) in response to intravenous administration of U-46619 in anesthetized rats.[11][12][13]
Materials:
-
Male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats
-
Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
U-46619 solution for intravenous injection (e.g., 5 µg/kg)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Surgically expose the left carotid artery and right jugular vein.
-
Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to monitor MABP.
-
Cannulate the jugular vein with a catheter for drug administration.
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until a steady MABP is observed.
-
-
Drug Administration:
-
Record a stable baseline MABP for at least 5 minutes.
-
Administer a bolus intravenous injection of U-46619 (e.g., 5 µg/kg).
-
Continuously record the MABP for at least 15-30 minutes to observe the full pressor response and return to baseline.
-
-
Data Analysis:
-
Calculate the change in MABP from the baseline.
-
Determine the peak pressor response and the duration of the effect.
-
Compare the responses between different experimental groups (e.g., SHR vs. WKY, or pre- and post-treatment with a test compound).
-
Conclusion
This compound and its analog U-46619 are invaluable tools for studying the mechanisms of vasoconstriction. Their potent and selective activation of the TP receptor allows for the elucidation of downstream signaling pathways and the screening of potential therapeutic agents that target vascular tone. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these compounds in their investigations.
References
- 1. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Response of rat thoracic aortic rings to thromboxane mimetic U-46,619: roles of endothelium-derived relaxing factor and thromboxane A2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting 5-trans U-44069 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-44069. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2. Its primary mechanism of action is as a thromboxane A2 (TXA2) receptor agonist. The TXA2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to various G proteins, including Gq and G12/13, to initiate downstream signaling cascades. This typically leads to an increase in intracellular calcium concentrations, activation of protein kinase C (PKC), and stimulation of GTPase activity.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in in vitro and in vivo studies to investigate the physiological and pathophysiological roles of the TXA2 receptor. Common applications include studying platelet aggregation, smooth muscle contraction (e.g., in vascular and airway tissues), and the involvement of the TXA2 pathway in diseases such as thrombosis, asthma, and hypertension.
Q3: How should this compound be stored and handled?
A3: As with most lipid-based compounds, this compound is susceptible to degradation. It should be stored in a tightly sealed container, protected from light, and at a low temperature, typically -20°C or -80°C. For experiments, prepare fresh solutions in a suitable solvent, such as ethanol or DMSO, and then dilute to the final concentration in the appropriate aqueous buffer. Avoid repeated freeze-thaw cycles.
Q4: What is the expected potency (EC50) of U-44069?
A4: The potency of U-44069 can vary depending on the experimental system and cell type. However, based on published literature for the more commonly used isomer, U-46619, and related compounds, the EC50 for platelet aggregation and other cellular responses is typically in the nanomolar range. It is crucial to perform a dose-response curve in your specific experimental setup to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Inconsistent or No Response in Platelet Aggregation Assays
Q: I am not observing a consistent aggregation response in my platelet preparation when using this compound.
A: This is a common issue that can arise from several factors related to the platelet preparation, the compound itself, or the assay conditions.
Possible Causes and Solutions:
-
Platelet Preparation Quality: Platelets can become activated or lose their responsiveness during preparation. Ensure minimal mechanical stress and maintain the appropriate temperature (room temperature or 37°C) throughout the isolation and handling process. Use plasticware or siliconized glassware to prevent platelet adhesion and activation.
-
Compound Degradation: As a lipid-based molecule, this compound can degrade if not stored or handled properly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Incorrect Concentration Range: The dose-response curve for thromboxane agonists can be bell-shaped.[1] If the concentration is too high, you may see a reduced or no response. Perform a wide-range dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your system.
-
Receptor Desensitization: Prolonged exposure of platelets to a TXA2 receptor agonist can lead to rapid desensitization of the receptor.[2] Ensure that the compound is added to the platelet suspension immediately before recording the aggregation.
-
Low Platelet Count: An insufficient platelet count in the preparation will result in a weak aggregation signal. Ensure your platelet-rich plasma (PRP) or washed platelet suspension has an adequate cell density.
Issue 2: Unexpected Results in GTPase Activity Assays
Q: My GTPase activity assay is showing high background or no stimulation with this compound.
A: GTPase assays are sensitive to several experimental variables. High background or lack of a clear signal can obscure the effects of your compound.
Possible Causes and Solutions:
-
Non-enzymatic GTP Hydrolysis: GTP can hydrolyze spontaneously, leading to high background. Use a GTPase assay kit that includes reagents to minimize non-enzymatic hydrolysis. Prepare fresh GTP solutions for each experiment.
-
Contaminating ATPases/GTPases: The cell membrane preparation may contain other enzymes that can hydrolyze GTP. Ensure the purity of your membrane preparation. Including specific inhibitors for other common ATPases/GTPases can also help.
-
Incorrect Assay Buffer Composition: The concentration of divalent cations like Mg²⁺ is critical for GTPase activity. Optimize the Mg²⁺ concentration in your assay buffer.
-
Insufficient Receptor-G Protein Coupling: The interaction between the TXA2 receptor and its cognate G protein is essential. Ensure that your membrane preparation protocol preserves the integrity of this complex.
-
Linear Range of the Assay: Ensure that the enzyme concentration and incubation time are within the linear range of the assay to accurately detect stimulation by this compound.
Issue 3: Conflicting Results in Adenylate Cyclase Assays
Q: I am observing inhibition of adenylate cyclase at low concentrations of this compound, but stimulation at higher concentrations.
A: This biphasic effect on adenylate cyclase is a documented phenomenon for some TXA2 receptor agonists and is likely due to the receptor coupling to different G proteins at varying agonist concentrations.[3]
Explanation and Experimental Approach:
-
Dual G-Protein Coupling: At low concentrations (nM range), the TXA2 receptor preferentially couples to the inhibitory G protein (Gi), leading to the inhibition of adenylate cyclase.[3] At higher concentrations (µM range), the receptor may also couple to a stimulatory G protein (Gs) or another signaling pathway that indirectly activates adenylate cyclase, resulting in a net stimulation.[3]
-
Experimental Confirmation: To confirm this, you can use specific inhibitors of different G proteins. For example, pertussis toxin can be used to uncouple Gi from the receptor, which should abolish the inhibitory effect of this compound on adenylate cyclase.
Data Presentation
Table 1: Representative Agonist Activity at the Thromboxane A2 Receptor
| Compound | Agonist | Typical EC50 Range (Platelet Aggregation) | Reference |
| U-46619 | Full | 10 - 100 nM | [2][4] |
| STA2 | Full | 1 - 10 nM | [1] |
| This compound | Agonist | To be determined empirically |
Note: The EC50 values can vary significantly between different experimental systems. It is essential to perform a dose-response curve for your specific assay.
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
-
Platelet Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and determine the platelet count. Adjust the count with platelet-poor plasma (PPP) if necessary.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a stir bar in the cuvette containing the PRP in the aggregometer.
-
Add the desired concentration of this compound to the PRP.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The aggregation response is typically quantified as the maximum percentage change in light transmission.
-
Plot the aggregation response against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
Protocol 2: GTPase Activity Assay (Colorimetric)
-
Membrane Preparation:
-
Homogenize cells or tissues in a hypotonic lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
GTPase Reaction:
-
In a 96-well plate, add the membrane preparation, assay buffer, and the desired concentration of this compound.
-
Initiate the reaction by adding a known concentration of GTP.
-
Incubate at the desired temperature (e.g., 37°C) for a fixed time.
-
-
Phosphate Detection:
-
Stop the reaction and add a malachite green-based reagent to detect the inorganic phosphate (Pi) released from GTP hydrolysis.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each sample and express the GTPase activity as pmol Pi/min/mg protein.
-
Visualizations
Caption: Signaling pathway of this compound via the TXA2 receptor.
References
- 1. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
Optimizing 5-trans U-44069 Concentration for Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 5-trans U-44069, a potent thromboxane A2 (TP) receptor agonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It functions as a selective and potent agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Its primary mechanism of action is to mimic the physiological effects of TXA2 by binding to and activating TP receptors, which are G-protein coupled receptors. This activation initiates downstream signaling cascades, leading to various cellular responses, most notably platelet aggregation and vasoconstriction.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a solution in methyl acetate or ethanol. For long-term storage, it is recommended to store the compound at -20°C. Once the vial is opened and the compound is reconstituted in a different solvent (e.g., DMSO or ethanol), it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q3: I am observing high variability in my results between experiments. What could be the cause?
A3: High variability in experiments using this compound can stem from several factors:
-
Batch-to-Batch Variation: There can be inherent variability between different manufacturing lots of the compound. It is crucial to perform a dose-response curve for each new batch to determine its specific EC50 value in your experimental system.
-
Compound Stability: Improper storage or handling can lead to the degradation of this compound. Ensure it is stored at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment from a stock solution.
-
Cell Passage Number: The responsiveness of cells to TP receptor agonists can change with increasing passage number. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Inconsistent Experimental Conditions: Minor variations in incubation times, temperature, cell density, or reagent concentrations can significantly impact the results. Meticulous adherence to the experimental protocol is essential.
Q4: My cells are not responding to this compound, or the response is very weak. What should I do?
A4: A lack of or weak response to this compound could be due to several reasons:
-
Low TP Receptor Expression: The cell line you are using may have low or no expression of the TP receptor. Verify the expression level of the TP receptor in your cells using techniques like qPCR, Western blotting, or flow cytometry.
-
Incorrect Concentration Range: The concentrations of this compound you are using might be too low. Perform a wide-range dose-response experiment (e.g., from 1 nM to 10 µM) to determine the optimal concentration range for your specific cell type and assay.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Test a fresh aliquot or a new vial of the compound.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect a response. Consider optimizing your assay conditions or trying an alternative method to measure the cellular response.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent EC50 values | - Batch-to-batch variability of this compound.- Cell passage number and health.- Minor variations in experimental protocol. | - Perform a full dose-response curve for each new batch.- Use cells within a defined passage number range.- Standardize all experimental steps, including incubation times and temperatures. |
| Low signal-to-noise ratio | - Suboptimal concentration of this compound.- Low TP receptor expression in the cell line.- Insensitive detection method. | - Optimize the agonist concentration through a dose-response study.- Confirm TP receptor expression.- Enhance assay sensitivity (e.g., increase incubation time, use a more sensitive reagent). |
| Precipitation of the compound in media | - Poor solubility of this compound in aqueous solutions.- High final concentration of the organic solvent. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) at a high concentration.- Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.1%) and consistent across all conditions. |
| Unexpected off-target effects | - Use of excessively high concentrations of this compound.- Contamination of the compound or reagents. | - Use the lowest effective concentration that elicits a robust response.- Use a specific TP receptor antagonist (e.g., SQ 29,548) to confirm that the observed effect is mediated by the TP receptor.- Ensure all reagents and solutions are sterile and free of contaminants. |
Data Presentation: Efficacy of this compound
The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes reported EC50 values to provide a starting point for optimizing your experiments.
| Cell/Tissue Type | Assay | Reported EC50 Value | Reference |
| Human Platelets | Shape Change | ~2 nM | [1] |
| Human Platelets | Calcium Influx | ~41 nM | [1] |
| Human Platelets | Aggregation | ~3 µM | [2] |
| Human Platelets | Phosphatidate Formation | ~54 nM | [2] |
| Washed Human Platelets | GTPase Activation | ~27 nM | [3][4] |
Note: EC50 values are highly dependent on the experimental setup. It is strongly recommended to determine the EC50 for your specific system.
Experimental Protocols
Platelet Aggregation Assay
This protocol describes a method for measuring this compound-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Saline or appropriate buffer
-
Light transmission aggregometer
Procedure:
-
Prepare PRP from fresh human or animal blood by centrifugation. For washed platelets, perform additional washing steps to remove plasma proteins.
-
Adjust the platelet count to the desired concentration (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Calibrate the aggregometer with platelet-poor plasma (PPP) or buffer (100% transmission) and the platelet suspension (0% transmission).
-
Add a small volume of the this compound working solution to the platelet suspension to achieve the desired final concentration. A vehicle control (e.g., ethanol) should be run in parallel.
-
Record the change in light transmission over time (typically 5-10 minutes) as a measure of platelet aggregation.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial slope of aggregation.
-
To determine the EC50, perform a dose-response curve with a range of this compound concentrations.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing TP receptors
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
This compound stock solution
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare the calcium indicator loading solution by diluting the dye in HBSS. The addition of a small amount of Pluronic F-127 can improve dye solubility and cell loading.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Add fresh HBSS to the wells.
-
Measure the baseline fluorescence for a short period.
-
Add the this compound working solution to the wells to achieve the desired final concentrations.
-
Immediately start recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.
-
For EC50 determination, test a range of this compound concentrations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: TP Receptor Signaling Pathway initiated by this compound.
References
- 1. search.library.ucla.edu [search.library.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PMC [pmc.ncbi.nlm.nih.gov]
5-trans U-44069 off-target effects and selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-44069. This document addresses potential off-target effects and selectivity considerations to ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the trans isomer of U-44069, a stable synthetic analog of the prostaglandin endoperoxide PGH2. Its primary biological target is the Thromboxane A2 (TP) receptor, where it acts as an agonist, mimicking the effects of the endogenous ligand, Thromboxane A2 (TXA2).
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is responsible for the conversion of PGH2 to Prostaglandin E2 (PGE2), a key mediator of inflammation. It has been reported that this compound at a concentration of 10 µM inhibits mPGES-1 activity by less than 20%[1]. In contrast, the closely related cis-isomer, U-44069, does not inhibit mPGES-1, highlighting a key difference in their selectivity profiles[2].
Q3: How does the activity of this compound compare to its cis-isomer, U-44069?
A3: Both this compound and U-44069 are agonists at the TP receptor[3]. However, their selectivity profiles differ, particularly concerning mPGES-1, which this compound weakly inhibits while U-44069 does not[1][2]. For other prostanoid receptors, specific comparative data for the 5-trans isomer is limited.
Q4: I am observing unexpected results in my experiment when using this compound. Could off-target effects be the cause?
A4: Unexpected results could potentially be due to the off-target inhibition of mPGES-1. If your experimental system is sensitive to changes in PGE2 levels, this off-target activity might be a confounding factor. For example, a decrease in PGE2 could modulate inflammatory responses or other PGE2-dependent signaling pathways.
Q5: How can I control for the off-target effects of this compound in my experiments?
A5: To control for the off-target inhibition of mPGES-1, you can include several control experiments:
-
Use a selective TP receptor antagonist: Pre-treatment with a specific TP receptor antagonist, such as SQ29548, should block the on-target effects of this compound. Any remaining effects may be attributable to off-target activities.
-
Compare with U-44069: Since U-44069 is a potent TP receptor agonist that does not inhibit mPGES-1, comparing its effects to those of this compound can help to isolate the consequences of mPGES-1 inhibition[2].
-
Measure PGE2 levels: Directly measuring PGE2 concentrations in your experimental system can confirm if this compound is indeed inhibiting mPGES-1 under your specific conditions.
-
Use a rescue experiment: If you suspect that the observed off-target effect is due to reduced PGE2, you could try to rescue the phenotype by co-administering exogenous PGE2.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Weaker than expected TP receptor activation. | 1. Degradation of the compound. 2. Suboptimal experimental conditions. 3. Presence of endogenous TP receptor antagonists. | 1. Ensure proper storage of this compound at -20°C. Prepare fresh solutions for each experiment. 2. Optimize compound concentration and incubation time. 3. If using cell culture, ensure serum-free conditions during stimulation, as serum may contain factors that interfere with receptor binding. |
| Unexplained anti-inflammatory effects. | Off-target inhibition of mPGES-1 leading to reduced PGE2 production. | 1. Perform a control experiment with U-44069, which does not inhibit mPGES-1[2]. 2. Measure PGE2 levels in your experimental system following treatment with this compound. 3. Use a selective mPGES-1 inhibitor as a positive control for the anti-inflammatory effect. |
| Inconsistent results between experimental batches. | 1. Variability in cell passage number or health. 2. Inconsistent preparation of this compound solutions. | 1. Use cells within a consistent and low passage number range. Monitor cell viability. 2. Prepare fresh stock solutions of this compound and use a consistent dilution protocol. |
Quantitative Data Summary
Due to limited publicly available data for the 5-trans isomer, the following tables include information on the more extensively studied U-44069 for comparative purposes.
Table 1: On-Target Activity at the Thromboxane A2 (TP) Receptor
| Compound | Receptor | Assay Type | Value | Reference |
| U-44069 | TP | Functional Assay (Guinea Pig Aorta Contraction) | pD2: 9.0 | [4] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Table 2: Off-Target Activity and Selectivity
| Compound | Target | Assay Type | Value | Reference |
| This compound | mPGES-1 | Inhibition Assay | <20% inhibition at 10 µM | [1] |
| U-44069 | mPGES-1 | Inhibition Assay | No Inhibition | [2] |
Experimental Protocols
Protocol 1: Thromboxane A2 (TP) Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the TP receptor.
Materials:
-
Cell membranes expressing the human TP receptor.
-
[³H]-SQ29548 (radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., with GF/C filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human TP receptor. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer.
-
Non-specific Binding: 25 µL of a high concentration of a non-radiolabeled TP receptor antagonist (e.g., 10 µM SQ29548).
-
Competition: 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Add 25 µL of [³H]-SQ29548 (at a concentration close to its Kd) to all wells.
-
Add 50 µL of the TP receptor membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for the inhibition of mPGES-1.
Materials:
-
Recombinant human mPGES-1.
-
Prostaglandin H2 (PGH2) substrate.
-
This compound (test inhibitor).
-
Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.5, containing 2.5 mM glutathione.
-
Stop Solution: e.g., a solution containing a stable PGE2 analog for standard curve generation in an EIA.
-
PGE2 Enzyme Immunoassay (EIA) kit.
Procedure:
-
Inhibitor Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the following:
-
50 µL of assay buffer.
-
25 µL of the this compound dilution (or vehicle control).
-
25 µL of recombinant human mPGES-1.
-
-
Pre-incubate the plate at 4°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of PGH2 (final concentration of ~10-20 µM) to each well to start the reaction.
-
Incubate at room temperature for 60 seconds.
-
Stop Reaction: Stop the reaction by adding the appropriate stop solution as per the PGE2 EIA kit instructions.
-
Quantify PGE2: Measure the amount of PGE2 produced using a competitive PGE2 EIA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: Workflow for Assessing this compound Selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of stable prostaglandin endoperoxide analogs U46619 and U44069 with human platelet membranes: coupling of receptors with high-affinity GTPase and adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of 5-trans U-44069 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-44069. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of U-44069 stock solution. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. For short-term storage, -20°C is acceptable.[1] - Use high-purity solvents recommended by the manufacturer. |
| Improper storage of solid compound. | - Store the solid form of U-44069 at -20°C in a tightly sealed container, protected from light and moisture.[1] | |
| Interaction with experimental buffer. | - Avoid using buffers with strong acids or alkalis, as they are incompatible with U-44069.[1] - The stability of prostaglandin analogues can be pH-dependent. If possible, conduct pilot studies to determine the optimal pH for your experiment, ideally within a physiological range. | |
| Complete loss of compound activity. | Use of incompatible reagents. | - Avoid strong oxidizing or reducing agents in your experimental setup.[1] |
| Extended exposure to ambient temperature. | - Minimize the time that U-44069 solutions are kept at room temperature. Prepare working solutions immediately before use. | |
| Precipitation of the compound in aqueous solutions. | Low solubility in aqueous buffers. | - U-44069 is a lipid. For aqueous solutions, it may be necessary to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer. - Ensure the final concentration of the organic solvent is compatible with your experimental system and within recommended limits. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, this compound powder should be stored at -20°C.[1] If dissolved in a solvent, it should be stored at -80°C.[1] It is crucial to keep the container tightly sealed and protected from direct sunlight.[1]
Q2: What is the stability of this compound in aqueous solutions?
Q3: What are the known degradation products of this compound?
A3: Specific degradation products for this compound under experimental conditions are not detailed in the provided search results. Generally, prostaglandin-like molecules can undergo hydrolysis and oxidation.
Q4: Can I use this compound in cell culture experiments?
A4: Yes, this compound is commonly used in cell-based assays to study the thromboxane A2 receptor signaling pathway. When preparing solutions for cell culture, it is important to use a vehicle solvent (e.g., DMSO or ethanol) that is non-toxic to the cells at the final concentration used. Always include a vehicle-only control in your experiments.
Q5: What signaling pathways are activated by this compound?
A5: this compound is an agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR).[2][3] Activation of the TP receptor can initiate signaling through at least two major G-protein families: Gq and G13.[3][4]
-
Gq pathway: Leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3]
-
G13 pathway: This pathway leads to the activation of RhoGEFs, which in turn activate the small GTPase RhoA. This cascade is involved in processes like cell shape change.[3]
Quantitative Data Summary
Specific quantitative data on the degradation of this compound is limited in the available literature. The following table summarizes the available information and provides general context for prostaglandin stability.
| Parameter | This compound | General Prostaglandin Analogues |
| Half-life in Aqueous Solution | Data not available | Highly variable depending on structure, pH, and temperature. The natural thromboxane A2 has a half-life of about 30 seconds in aqueous solution.[2] |
| Known Degradation Pathways | Not specified. Likely susceptible to hydrolysis and oxidation. | Hydrolysis of ester or amide groups, oxidation of hydroxyl groups.[5] |
| Recommended Storage (Solid) | -20°C[1] | Generally stored at -20°C. |
| Recommended Storage (in Solvent) | -80°C[1] | Generally stored at -80°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw a single aliquot of the stock solution at room temperature.
-
Further dilute the stock solution in the desired experimental buffer (e.g., cell culture medium, physiological saline) to the final working concentration immediately before use.
-
Ensure the final concentration of the organic solvent is minimal and does not exceed the tolerance of the experimental system (typically <0.1% for cell-based assays).
-
Include a vehicle control (experimental buffer with the same final concentration of the organic solvent) in your experiment.
Visualizations
Caption: Workflow for preparing and using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]
- 4. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent 5-trans U-44069 precipitation in media
Welcome to the technical support center for 5-trans U-44069. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing U-44069 in their experiments by providing troubleshooting guides and frequently asked questions to address common issues, with a focus on preventing precipitation in media.
Troubleshooting Guide: Preventing U-44069 Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate concentrations and unreliable results. The following guide provides a systematic approach to prevent this issue.
| Issue | Potential Cause | Solution |
| Immediate precipitation upon adding U-44069 to aqueous media. | Exceeding the solubility limit of U-44069 in the aqueous medium. U-44069 is a lipophilic compound with limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (solubility is approximately 100 mg/mL)[1][2]. Then, perform serial dilutions into your pre-warmed (37°C) cell culture medium. |
| Improper mixing technique leading to localized high concentrations. | Add the U-44069 stock solution dropwise to the vortexing or stirring aqueous medium. This ensures rapid and uniform dispersion. | |
| Temperature shock from adding a cold stock solution to warmer media. | Allow the U-44069 stock solution to equilibrate to room temperature before adding it to the pre-warmed media. | |
| Precipitation observed after a period of incubation. | The final concentration of U-44069 is too high for long-term stability in the specific medium. | Perform a solubility test to determine the maximum stable concentration of U-44069 in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). |
| pH shift in the culture medium during incubation. | Ensure your cell culture medium is adequately buffered for the CO2 environment of your incubator to maintain a stable pH. | |
| Interaction with components in the cell culture medium (e.g., proteins in serum). | While serum proteins can sometimes aid in solubilizing lipophilic compounds, they can also interact and cause precipitation. If you suspect this, consider reducing the serum concentration or using a serum-free medium for a short-term experiment, after performing a solubility test. | |
| Cloudiness or film formation in the culture vessel. | Fine particulate precipitation of U-44069. | Visually inspect the medium under a microscope to confirm the presence of chemical precipitate rather than microbial contamination. If it is a precipitate, follow the steps for immediate precipitation. Prepare fresh working solutions immediately before each experiment. Aqueous solutions of U-44069 are not recommended for storage for more than one day[1]. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | [1][2] |
| Ethanol | ~100 mg/mL | [1][2] |
| Dimethyl formamide (DMF) | ~100 mg/mL | [1][2] |
| PBS (pH 7.2) | ~2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of U-44069 Stock and Working Solutions
This protocol describes the recommended procedure for preparing a stock solution of U-44069 and diluting it into your experimental medium to prevent precipitation.
Materials:
-
This compound (typically supplied in methyl acetate)[1]
-
Anhydrous DMSO or ethanol
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Nitrogen gas source (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
If U-44069 is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen[1].
-
Immediately add your solvent of choice (e.g., DMSO or ethanol) to the neat oil to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solubility in these solvents is approximately 100 mg/mL[1][2].
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C.
-
-
Prepare the Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
Thaw an aliquot of the U-44069 stock solution and allow it to come to room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve your desired final concentration.
-
Crucially , for the final dilution step, add the U-44069 stock or intermediate dilution dropwise to the vortexing or gently stirring medium. This rapid dispersion is key to preventing precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Note: It is recommended to use the aqueous working solution on the same day it is prepared[1].
-
Protocol 2: Determining the Maximum Soluble Concentration of U-44069 in Your Medium
This simple assay will help you determine the empirical solubility limit of U-44069 in your specific experimental conditions.
Materials:
-
U-44069 stock solution (e.g., 10 mg/mL in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Range of Concentrations:
-
Prepare a series of dilutions of your U-44069 stock solution in your pre-warmed cell culture medium. A suggested range might be from 1 µM to 100 µM.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all dilutions and is below the toxic level for your cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of solvent).
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles, or a film at the bottom of the tube/well).
-
For a more detailed assessment, take a small aliquot from each dilution and examine it under a microscope.
-
-
Determine the Solubility Limit:
-
The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration of U-44069 for your specific experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: My U-44069 is supplied in methyl acetate. Can I add this directly to my media?
A1: It is not recommended. You should first evaporate the methyl acetate under a gentle stream of nitrogen and then dissolve the resulting oil in a suitable organic solvent like DMSO or ethanol to create a stock solution[1].
Q2: What is the maximum recommended concentration of DMSO in my cell culture?
A2: The tolerance to DMSO varies between cell lines, but a final concentration of 0.1% or less is generally considered safe for most cells. It is always best to include a vehicle control (media with the same DMSO concentration as your experimental samples) to account for any potential solvent effects.
Q3: Can I store the diluted, aqueous working solution of U-44069?
A3: It is not recommended to store aqueous solutions of U-44069 for more than one day[1]. For best results and to avoid precipitation, prepare fresh working solutions for each experiment.
Q4: The datasheet mentions a solubility of ~2 mg/mL in PBS. Can I prepare my stock solution in PBS?
A4: While U-44069 has some solubility in PBS, preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol is the standard and recommended procedure[1]. This allows for greater flexibility in preparing a wide range of working concentrations with a minimal amount of organic solvent in the final culture medium.
Visualizing Experimental and Signaling Pathways
To aid in your experimental design and understanding of U-44069's mechanism of action, the following diagrams illustrate the recommended workflow for preparing U-44069 solutions and the signaling pathway it activates.
References
Inconsistent results with 5-trans U-44069
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the thromboxane A₂ receptor agonist, U-46619. Inconsistent results in experiments with U-46619 can arise from various factors, and this resource aims to address common issues to ensure experimental reproducibility and accuracy.
Troubleshooting Guide
Problem 1: Diminished or Absent Agonist Response
| Possible Cause | Troubleshooting Steps |
| Degradation of U-46619 Stock Solution | U-46619 solutions are known to be unstable.[1] Prepare fresh stock solutions for each experiment. If using a pre-dissolved solution, ensure it has been stored correctly at -20°C and for no longer than one month, or at -80°C for up to six months.[2] For powdered U-46619, store at -20°C for up to 3 years.[1] |
| Improper Solvent | U-46619 is soluble in organic solvents like methyl acetate, ethanol, and DMSO.[3] Ensure the solvent is compatible with your experimental system and that the final concentration of the solvent does not affect the cells or tissues. |
| Incorrect Concentration Range | The effective concentration of U-46619 can vary significantly between different cell types and tissues.[4] Perform a dose-response curve to determine the optimal concentration range for your specific experimental model. |
| Receptor Desensitization or Downregulation | Prolonged exposure to U-46619 or other agonists can lead to thromboxane receptor (TP) desensitization or downregulation. Minimize pre-incubation times and consider using a fresh batch of cells or tissues for each experiment. |
| Low Receptor Expression | The target cells or tissues may have low expression levels of the thromboxane receptor (TP). Verify TP receptor expression using techniques like Western blot, immunohistochemistry, or RT-PCR. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting or Dilution | Ensure accurate and consistent pipetting techniques when preparing serial dilutions and adding U-46619 to your experimental setup. Use calibrated pipettes. |
| Variability in Cell/Tissue Preparations | Differences in cell density, passage number, or tissue dissection can lead to variable responses. Standardize your cell culture and tissue preparation protocols. |
| Edge Effects in Multi-well Plates | In plate-based assays, wells on the edge of the plate can experience different environmental conditions, leading to variability. Avoid using the outer wells for critical experiments or ensure proper humidification and temperature control. |
| Presence of Endothelium in Vasoconstriction Studies | The presence or absence of endothelium can significantly impact the vascular response to U-46619. Ensure complete and consistent removal of the endothelium if required for your experimental design.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of U-46619?
A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH₂ and acts as a potent and selective thromboxane A₂ (TP) receptor agonist.[6] Upon binding to the TP receptor, a G-protein coupled receptor, it initiates several downstream signaling cascades. These include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the RhoA/Rho-kinase pathway, which contributes to smooth muscle contraction.[2][7] U-46619 has also been shown to activate the p38 MAPK and ERK1/2 signaling pathways.[8]
Q2: How should I prepare and store U-46619 stock solutions?
A2: Due to the instability of U-46619 in solution, it is highly recommended to prepare fresh stock solutions for each experiment.[1] If you must store a stock solution, aliquot it into single-use volumes and store at -20°C for no longer than one month or at -80°C for up to six months.[2] For powdered U-46619, it should be stored at -20°C.[3] The compound is soluble in solvents such as methyl acetate, ethanol, and DMSO.[3]
Q3: What are the typical effective concentrations of U-46619?
A3: The effective concentration (EC₅₀) of U-46619 varies depending on the biological system and the response being measured. For example, in human platelets, the EC₅₀ for shape change is approximately 0.035 µM, while for aggregation it is around 0.013 µM.[2] In vasoconstriction assays, the Log EC₅₀ can be around -7.79 M (approximately 16 nM) in human subcutaneous resistance arteries. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: Can U-46619 be used in in vivo studies?
A4: Yes, U-46619 has been used in various in vivo studies. For instance, intravenous administration of U-46619 (5 μg/kg) has been shown to increase blood pressure in male spontaneously hypertensive rats (SHR).[2]
Q5: What are the main downstream signaling pathways activated by U-46619?
A5: U-46619 activates several key signaling pathways upon binding to the TP receptor. The primary pathway involves the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca²⁺]i) and activation of protein kinase C (PKC).[7][9] Additionally, U-46619 activates the G₁₂/₁₃ G-protein, which stimulates the RhoA/Rho-kinase pathway, playing a crucial role in vasoconstriction.[2] Other activated pathways include the p38 MAPK and ERK1/2 signaling cascades.[8]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC₅₀) values of U-46619 for various biological responses reported in the literature.
| Biological Response | System | EC₅₀ (µM) |
| Platelet Shape Change | Human Platelets | 0.013[2] |
| Platelet Aggregation | Human Platelets | 0.58[2] |
| Increase in [Ca²⁺]i | Human Platelets | Concentration-dependent[2] |
| Phosphoinositide (PI) Hydrolysis | Human Platelets | Concentration-dependent[2] |
| GTPase Activation | Platelet Membranes | Concentration-dependent[2] |
Experimental Protocols
Platelet Aggregation Assay
This protocol provides a general workflow for measuring U-46619-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Place a stir bar in the cuvette containing the PRP sample in an aggregometer.
-
Establish a baseline reading.
-
Add varying concentrations of freshly prepared U-46619 solution to the PRP.
-
Record the change in light transmittance for 5-10 minutes to measure platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of maximum aggregation for each concentration of U-46619.
-
Plot the concentration-response curve and determine the EC₅₀ value.
-
Vasoconstriction Assay (Wire Myography)
This protocol outlines a general procedure for assessing U-46619-induced vasoconstriction in isolated arterial rings.
-
Tissue Preparation:
-
Dissect the desired artery (e.g., mesenteric, aortic) in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into small rings (e.g., 2-3 mm in length).
-
(Optional) Remove the endothelium by gently rubbing the intimal surface with a fine wire or forceps. Successful removal should be confirmed by the lack of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
-
Mounting in Myograph:
-
Mount the arterial rings on two small wires in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.
-
-
Experimental Protocol:
-
Induce a reference contraction with a high potassium solution (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the rings and allow them to return to baseline tension.
-
Cumulatively add increasing concentrations of freshly prepared U-46619 to the myograph chamber.
-
Record the isometric tension developed after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.
-
Construct a concentration-response curve and calculate the EC₅₀ and maximal response (Eₘₐₓ).
-
Signaling Pathways and Experimental Workflows
Caption: U-46619 Signaling Pathway
Caption: Platelet Aggregation Experimental Workflow
Caption: Vasoconstriction Experimental Workflow
References
- 1. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. U46619 | Hart Biologicals [hartbio.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessment of 5-trans U-44069 Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of 5-trans U-44069. Given the limited direct public data on the cytotoxic effects of this specific compound, this guide offers a framework for assessment based on the known properties of related prostaglandin analogues and standard cytotoxicity testing methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a chemical compound. While specific data for the "5-trans" isomer is limited, the related compound U-44069 is known as a stable prostaglandin H2 analogue and a potent vasoconstrictor.[1] Its mechanism of action involves inducing calcium influx at preglomerular vessels.[1] Another related compound, 5-trans U-46619, is the trans isomer of a thromboxane receptor agonist and has been shown to inhibit microsomal prostaglandin E2 synthase at high concentrations.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Due to the lack of direct studies, the cytotoxic potential of this compound is not definitively established. However, based on the known effects of the related compound U-44069, which induces calcium influx, cytotoxicity could be a possible outcome.[1] A significant and sustained increase in intracellular calcium can lead to cellular stress and trigger apoptotic or necrotic cell death pathways. Therefore, it is crucial to experimentally assess the cytotoxicity of this compound in your specific cell model.
Q3: What are the initial steps to determine if this compound is cytotoxic?
A3: The first step is to perform a dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your cell line of interest. This will provide a quantitative measure of the compound's cytotoxic potential. It is essential to include appropriate controls, such as a vehicle-only control (e.g., the solvent used to dissolve this compound) and a positive control known to induce cell death in your chosen cell line.
Q4: Which cytotoxicity assays are most appropriate for assessing the effects of this compound?
A4: Given that the parent compound U-44069 is known to induce calcium influx, assays that measure changes in cell membrane integrity and metabolic activity are highly recommended as starting points.[1] These include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[2][3][4]
-
MTT/XTT Assays: Quantify the metabolic activity of cells, where a decrease can indicate reduced viability.[3][5]
-
Live/Dead Staining: Uses fluorescent dyes like calcein-AM and propidium iodide to visually distinguish between live and dead cells.[3]
-
ATP-based Assays: Measure the level of intracellular ATP, which correlates with cell viability.[2][4]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
-
Possible Cause: Cell density may be too high, leading to a strong baseline signal.
-
Solution: Optimize the cell seeding density by performing a titration experiment to find the optimal cell number for your assay.
-
-
Possible Cause: Components in the cell culture medium may be interfering with the assay reagents.
-
Solution: Test the medium components for interference and consider using a serum-free medium during the assay if compatible with your cells.
-
-
Possible Cause: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell lysis.
-
Solution: Handle the cell suspension and add reagents gently.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause: Variability in cell health and passage number.
-
Solution: Use cells from a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment.
-
-
Possible Cause: Instability of this compound in the culture medium.
-
Solution: Assess the stability of the compound in your specific culture medium over the time course of your experiment. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Edge effects in multi-well plates due to evaporation.
-
Solution: Avoid using the outer wells of the assay plate or ensure proper humidification of the incubator to minimize evaporation.
-
Issue 3: No Cytotoxicity Observed at Expected Concentrations
-
Possible Cause: The chosen cell line may be resistant to the effects of this compound.
-
Solution: Consider testing a panel of cell lines with varying characteristics.
-
-
Possible Cause: The incubation time may be too short to observe a cytotoxic effect.
-
Solution: Perform a time-course experiment with extended incubation periods (e.g., 24, 48, and 72 hours).
-
-
Possible Cause: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).
-
Solution: Use an assay that can distinguish between cytostatic and cytotoxic effects, such as a cell proliferation assay (e.g., BrdU incorporation) in parallel with a cytotoxicity assay.
-
Experimental Protocols
General Protocol for Assessing Cytotoxicity using a 96-Well Plate Format
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal concentration in the appropriate culture medium.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Incubate the plate for the required time to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve the desired final concentrations.
-
Add the diluted compound to the appropriate wells.
-
Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement:
-
Follow the specific instructions for your chosen cytotoxicity assay (e.g., LDH, MTT, or ATP-based assay).
-
This typically involves adding a reagent to each well and incubating for a specified period.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Correct for background by subtracting the readings from the no-cell control wells.
-
Calculate the percentage of cytotoxicity or cell viability relative to the vehicle-treated control cells.
-
Quantitative Data Summary
| Assay Type | Principle | Typical Readout | Advantages | Considerations |
| LDH Assay | Measures release of lactate dehydrogenase from damaged cell membranes.[2][3][4] | Colorimetric or Fluorometric | Simple, cost-effective, indicates membrane integrity.[3] | May not detect early apoptotic events. |
| MTT/XTT Assay | Measures the reduction of a tetrazolium salt by metabolically active cells.[3][5] | Colorimetric | Widely used, reflects metabolic activity.[5] | Can be affected by changes in cellular redox state. |
| ATP Assay | Quantifies intracellular ATP levels as an indicator of viable cells.[2][4] | Luminescent | High sensitivity, rapid. | ATP levels can fluctuate with metabolic changes. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between cells with intact and compromised membranes.[3] | Fluorescent (Microscopy or Flow Cytometry) | Provides single-cell level data, can distinguish apoptosis from necrosis with appropriate markers.[5] | Requires specialized equipment (fluorescence microscope or flow cytometer). |
Visualizations
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.
References
Technical Support Center: Improving the Reproducibility of U-46619 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility and reliability of assays involving the thromboxane A2 (TP) receptor agonist, U-46619.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[2][3] Upon binding to the TP receptor, a G-protein coupled receptor (GPCR), it primarily activates Gq proteins, leading to a cascade of intracellular events that include increased intracellular calcium levels, which trigger cellular responses like platelet aggregation and smooth muscle contraction.
Q2: My dose-response curve for U-46619 is not consistent between experiments. What are the potential causes?
A2: Variability in U-46619 dose-response curves can stem from several factors:
-
Reagent Stability: Ensure that the U-46619 stock solution is stored correctly, typically at -20°C, and that fresh dilutions are prepared for each experiment.[2] Repeated freeze-thaw cycles can degrade the compound.
-
Cell/Tissue Health: The health and passage number of cell lines, or the viability of primary cells and isolated tissues, are critical. Senescent cells or unhealthy tissues may exhibit altered receptor expression or signaling capacity.
-
Receptor Expression Levels: The expression of TP receptors can vary between cell lines, tissue types, and even with different culture conditions or age of animal models.[4] This variation will directly impact the potency and efficacy of U-46619.
-
Experimental Conditions: Factors such as temperature, pH, and incubation times must be kept consistent. For GPCR assays, even the concentration of ions like MgCl2 and GDP in the buffer can influence results.[5]
Q3: I am observing a lower-than-expected response to U-46619 in my platelet aggregation assay. What should I troubleshoot?
A3: A weak response in a platelet aggregation assay could be due to:
-
Platelet Preparation: The method of preparing platelet-rich plasma (PRP) or washed platelets is crucial. Ensure minimal activation of platelets during preparation. The time between blood collection and the assay should also be minimized and kept consistent.
-
Agonist Concentration: Verify the concentration of your U-46619 stock solution. It's also possible that the concentration range used is not optimal for your specific system. A significant portion of the normal population can be less sensitive to U-46619.[6]
-
Feedback Mechanisms: Platelet aggregation is influenced by feedback loops involving ADP and thromboxane A2 itself.[7] Issues with these secondary signaling pathways in your platelet sample could dampen the response to U-46619.
-
Calcium Availability: Since U-46619's mechanism involves calcium mobilization, ensure that your assay buffer contains appropriate concentrations of calcium.
Q4: Can U-46619 activate signaling pathways other than the canonical Gq-PLC-Ca2+ pathway?
A4: Yes, beyond the primary Gq pathway, U-46619 has been shown to activate other signaling cascades. It can activate the p38, ERK1, and ERK2 mitogen-activated protein kinase (MAPK) pathways.[8] In some systems, its effects are also mediated by the RhoA/Rho-kinase pathway, which is involved in calcium sensitization of the contractile machinery in smooth muscle.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Poor mixing of reagents.- Edge effects in microplates. | - Use a cell counter to ensure consistent cell numbers.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing of U-46619 into the assay medium.- Avoid using the outer wells of microplates or fill them with a buffer to maintain humidity. |
| No Response or Very Low Signal | - Degraded U-46619 stock.- Low or absent TP receptor expression in the cell model.- Incorrect assay setup (e.g., wrong buffer, temperature).- Use of a TP receptor antagonist in the system. | - Prepare fresh U-46619 stock solution from a reliable source.- Confirm TP receptor expression using techniques like qPCR or Western blotting.- Review and optimize the entire experimental protocol, paying close attention to buffer composition and incubation parameters.[10]- Ensure no interfering compounds are present in the assay. |
| Biphasic or Unexpected Dose-Response Curve | - Off-target effects at high concentrations.- Receptor desensitization or downregulation during prolonged incubation.- Complex signaling interactions within the cell. | - Use the lowest effective concentration of U-46619.- Optimize the stimulation time to capture the initial response before desensitization occurs.[10]- Investigate the involvement of other signaling pathways using specific inhibitors. |
| Assay Signal Fades Quickly | - Rapid degradation of second messengers (e.g., cAMP, IP3).- Photobleaching in fluorescence-based assays. | - Include phosphodiesterase (e.g., IBMX) or phosphatase inhibitors in the assay buffer to stabilize second messengers.[10]- Minimize exposure of fluorescent reagents to light and use appropriate imaging settings. |
Quantitative Data Summary
The potency of U-46619, often expressed as the half-maximal effective concentration (EC50), can vary significantly depending on the biological system and the specific response being measured.
Table 1: EC50 Values of U-46619 in Platelet Function Assays
| Assay Type | Species | EC50 Value | Reference(s) |
| Platelet Shape Change | Human | 35 nM | [11] |
| Myosin Light Chain Phosphorylation | Human | 57 nM | [11] |
| Serotonin Release | Human | 536 nM | [11] |
| Fibrinogen Receptor Binding | Human | 530 nM | [11] |
| Platelet Aggregation | Human | 1.31 µM | [11] |
Table 2: EC50 Values of U-46619 in Smooth Muscle Contraction Assays
| Tissue Type | Species | EC50 Value | Reference(s) |
| Human Subcutaneous Resistance Arteries | Human | 16 nM | [12] |
| Small Airways (Bronchoconstriction) | Rat | 6.9 nM | [13] |
| Large Airways (Bronchoconstriction) | Rat | 66 nM | [13] |
Signaling Pathways and Experimental Workflows
Caption: U-46619 signaling pathway.
Caption: General experimental workflow for a U-46619 assay.
Detailed Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of U-46619-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes.
-
U-46619
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
PRP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper layer, which is the platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes.
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the 100% aggregation point with a PPP sample.
-
-
U-46619 Stimulation:
-
Add 50 µL of the vehicle control (e.g., PBS or DMSO, depending on U-46619 solvent) to a cuvette to record the baseline response.
-
To subsequent cuvettes, add 50 µL of varying concentrations of U-46619 to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Record the change in light transmission for 5-10 minutes or until the aggregation response reaches a plateau.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Plot the maximal aggregation against the logarithm of the U-46619 concentration to generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: Vascular Smooth Muscle Contraction Assay (Aortic Ring)
This protocol assesses the contractile effect of U-46619 on isolated rat thoracic aortic rings.
Materials:
-
Isolated thoracic aorta from a rat.
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).
-
U-46619
-
Phenylephrine (PE) and Acetylcholine (ACh) for viability checks.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. The endothelium can be removed by gently rubbing the luminal surface with a fine wire if required.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is reached, add acetylcholine (e.g., 10 µM) to check for endothelium integrity (relaxation indicates intact endothelium).
-
Wash the rings extensively with buffer until the tension returns to baseline.
-
-
U-46619 Stimulation:
-
Perform a cumulative concentration-response curve for U-46619. Start by adding the lowest concentration (e.g., 0.1 nM) to the bath.
-
Once the contraction reaches a stable plateau, add the next higher concentration. Continue this process until a maximal response is achieved.
-
-
Data Analysis:
-
Record the contractile force (in grams or millinewtons).
-
Normalize the responses, often as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM).
-
Plot the normalized contraction against the logarithm of the U-46619 concentration to determine the EC50 and Emax values.
-
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U 46619 | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 3. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of participants with suspected heritable platelet function disorders including recommendation and validation of a streamlined agonist panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. apexbt.com [apexbt.com]
- 12. reprocell.com [reprocell.com]
- 13. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-trans U-44069 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-44069. Our aim is to help you navigate unexpected findings and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the trans isomer of the thromboxane A2 (TXA2) receptor agonist U-44069. Unlike its cis-isomer, the primary activity of this compound is the inhibition of prostaglandin E2 (PGE2) synthase. This makes it a valuable tool for studying the specific roles of PGE2 in various physiological and pathological processes.
Q2: What are the expected results in a typical experiment using this compound?
In a well-designed experiment, this compound is expected to decrease the production of PGE2 in a dose-dependent manner. This is typically measured in cell-based assays or with purified enzymes.
Q3: How should I prepare and store this compound solutions?
Prostaglandin analogs can be unstable in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as DMSO or ethanol and store them at -20°C or lower. For aqueous working solutions, it is best to prepare them fresh for each experiment to avoid degradation.
Q4: What are the key differences between this compound and its cis-isomer, U-44069?
The primary difference lies in their mechanism of action. U-44069 is a potent thromboxane A2 receptor agonist, mimicking the effects of TXA2, such as platelet aggregation and vasoconstriction. In contrast, this compound is an inhibitor of PGE2 synthase. This stereochemical difference leads to distinct biological activities, and it is crucial to select the correct isomer for your experimental goals.
Troubleshooting Guide
Unexpected Finding 1: No Inhibition of PGE2 Synthesis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions of this compound from a new stock. Prostaglandin analogs are sensitive to pH and temperature changes. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and perform a dose-response curve to ensure you are using an effective concentration range. |
| Enzyme Inactivity | Ensure that the PGE2 synthase enzyme (in a purified system) or the cells are active. Include a positive control for PGE2 production. |
| Assay Interference | Components of your assay buffer or cell culture medium may interfere with the compound or the detection method. Run appropriate vehicle controls. |
| Poor Compound Solubility | Ensure this compound is fully dissolved in your working solution. Sonication may help. Poor solubility can lead to a lower effective concentration. |
Unexpected Finding 2: High Variability in Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent pipetting technique, especially for small volumes. |
| Cell Culture Inconsistency | Ensure cells are at a consistent passage number and confluency. Variations in cell health can affect PGE2 production. |
| Temperature and Incubation Time Fluctuations | Maintain consistent incubation times and temperatures for all experimental plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain a humid environment and minimize evaporation. |
Unexpected Finding 3: Off-Target Effects Observed
While this compound is an inhibitor of PGE2 synthase, unexpected biological effects could arise from off-target activities.
Possible Off-Target Mechanisms & Investigative Steps
| Potential Off-Target Effect | Experimental Approach to Investigate |
| Weak Thromboxane A2 Receptor Agonism | Although it is the trans-isomer, there might be residual activity at the TXA2 receptor. Test for effects on platelet aggregation or vasoconstriction in a relevant in vitro model. Compare its potency to U-44069. |
| Inhibition of other Prostaglandin Synthases | Measure the levels of other prostaglandins (e.g., PGD2, PGF2α, PGI2) to see if their synthesis is also affected. |
| Cardiovascular Effects | In ex vivo or in vivo models, monitor for changes in heart rate, blood pressure, or vascular tone that are independent of PGE2 inhibition. |
Experimental Protocols
Prostaglandin E2 (PGE2) Synthase Inhibition Assay
This is a general protocol that should be optimized for your specific experimental conditions.
-
Cell Seeding: Plate cells (e.g., macrophages, cancer cell lines) in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Pre-incubate for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation of PGE2 Production:
-
Add a stimulus to induce PGE2 production (e.g., lipopolysaccharide (LPS), interleukin-1β (IL-1β)).
-
Incubate for a specific period (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant for PGE2 measurement.
-
PGE2 Quantification:
-
Use a commercially available PGE2 ELISA or HTRF assay kit.
-
Follow the manufacturer's instructions to measure the concentration of PGE2 in your samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizations
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a PGE2 synthase inhibition assay using this compound.
Technical Support Center: Prostaglandin E2 Synthase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with prostaglandin E2 (PGE2) synthase inhibition assays.
Troubleshooting Guide: Low Signal
A common issue in PGE2 synthase inhibition assays is a lower-than-expected signal, which can manifest as low optical density, fluorescence, or luminescence readings. This guide addresses potential causes and solutions for this problem in a question-and-answer format.
Q1: Why is the overall signal in my PGE2 assay low, even in the positive control (uninhibited enzyme)?
A1: A low overall signal suggests a problem with the assay components or procedure, rather than inhibitor efficacy. Several factors could be at play:
-
Inactive Enzyme or Substrate: The prostaglandin E2 synthase (PGES) enzyme or its substrate, prostaglandin H2 (PGH2), may have degraded. PGH2 is notably unstable.[1]
-
Suboptimal Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for enzyme activity.
-
Incorrect Reagent Preparation: Errors in the dilution of standards, antibodies, or detection reagents can lead to a weak signal.[2]
-
Issues with Detection Kit: The ELISA or other detection kit used to measure PGE2 may be expired or have been stored improperly.[3]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Enzyme/Substrate Degradation | Purchase fresh enzyme and substrate. Aliquot and store them at the recommended temperature (typically -80°C) to avoid repeated freeze-thaw cycles.[4][5] |
| Suboptimal Assay Conditions | Review the manufacturer's protocol for the enzyme and detection kit to ensure optimal buffer composition, pH, and temperature. |
| Reagent Preparation Errors | Prepare fresh dilutions of all reagents, paying close attention to the instructions in the kit manual. Use calibrated pipettes.[2] |
| Detection Kit Issues | Check the expiration date of the detection kit. Ensure all components were stored at the correct temperatures.[3] Run a standard curve to verify the kit's performance independently of the enzymatic reaction. |
Q2: My positive control signal is acceptable, but the signal in the wells with my inhibitor is unexpectedly low, suggesting very high inhibition. How can I verify this is a real effect?
A2: While this could indicate a potent inhibitor, it's also possible that the compound is interfering with the assay.
-
Compound Interference: The test compound might be directly interfering with the detection system (e.g., quenching the fluorescent signal or inhibiting the HRP enzyme in an ELISA).
-
Cytotoxicity (for cell-based assays): If you are using a cell-based assay, your compound might be cytotoxic, leading to reduced cell viability and consequently lower PGE2 production.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Assay Interference | Run a control where the compound is added to a known amount of PGE2 standard in the detection assay (without the synthase enzyme). If the signal is reduced, it indicates interference. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your inhibition assay, using the same compound concentrations and incubation times.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the different types of prostaglandin E synthases, and which one should I use?
A1: There are three main types of PGE synthases: microsomal PGE synthase-1 (mPGES-1), microsomal PGE synthase-2 (mPGES-2), and cytosolic PGE synthase (cPGES).[7][8]
-
mPGES-1 is often induced during inflammation and is a common target for anti-inflammatory drug development.[8][9]
-
mPGES-2 and cPGES are constitutively expressed.[8][10] The choice of enzyme depends on your research question. For inflammation studies, mPGES-1 is typically the most relevant.
Q2: How should I prepare my samples for a PGE2 assay?
A2: Sample preparation is critical. For serum and plasma samples, it is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin, immediately after collection to prevent ex vivo PGE2 synthesis.[4][5][11] Samples may also need to be diluted to fall within the linear range of the detection assay.[6][11] For tissue samples, they should be homogenized in an appropriate buffer.[3]
Q3: What can cause high variability between replicate wells?
A3: High variability can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[2]
-
Inadequate Mixing: Reagents, especially enzyme or substrate solutions, not being mixed thoroughly before addition to the wells.
-
Plate Washing Issues: Insufficient or inconsistent washing of ELISA plates can lead to high background and variability.[2]
-
Temperature Gradients: Temperature differences across the assay plate can affect enzyme activity.
To minimize variability, ensure proper pipetting technique, thorough mixing of reagents, consistent washing, and uniform incubation temperatures.
Experimental Protocols
Prototypical mPGES-1 Inhibition Assay Protocol
This is a generalized protocol. You should always refer to the specific datasheets for your enzyme, substrate, and detection kit.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione).
-
Dilute the mPGES-1 enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the PGH2 substrate in an appropriate solvent (e.g., acetone) and store it at -80°C. Immediately before use, dilute the PGH2 to the final working concentration in the assay buffer.
-
Prepare serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add a small volume of the inhibitor or vehicle to the wells of a microplate.
-
Add the diluted mPGES-1 enzyme to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 4°C or room temperature).
-
Initiate the enzymatic reaction by adding the diluted PGH2 substrate.
-
Incubate for a short period (e.g., 1-2 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing FeCl2).
-
-
PGE2 Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.[13]
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.
-
Visualizations
Prostaglandin E2 Synthesis Pathway
References
- 1. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting inflammation: multiple innovative ways to reduce prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal prostaglandin E synthase-2 is not essential for in vivo prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 13. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-trans U-44069: A Guide to Validating its Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-trans U-44069, focusing on its inhibitory effects on prostaglandin E2 (PGE2) synthase. It is designed to offer a clear comparison with other relevant compounds and to provide the necessary experimental protocols to validate these activities. This document clarifies the distinct roles of this compound and its more common isomer, U-44069, a potent thromboxane A2 (TXA2) receptor agonist.
Introduction
While the compound U-44069 is a well-established thromboxane A2 (TXA2) receptor agonist used to induce platelet aggregation and vasoconstriction, its stereoisomer, this compound, exhibits a distinct inhibitory activity. Specifically, this compound has been identified as an inhibitor of prostaglandin E2 (PGE2) synthase[1]. This guide will focus on the validation of this inhibitory effect, providing a comparative framework against other key modulators of the arachidonic acid cascade.
To fully characterize the activity of this compound, it is essential to compare its performance with a panel of compounds that includes:
-
A Thromboxane A2 Receptor Agonist: U-46619, a stable TXA2 mimetic, serves as a positive control for TXA2 receptor-mediated effects like platelet aggregation and intracellular calcium mobilization.
-
Thromboxane A2 Receptor Antagonists: SQ 29,548 and Ramatroban are selective inhibitors of the TXA2 receptor, used to block the effects of agonists like U-46619.
-
A Prostaglandin E2 Synthase Inhibitor: MF-63, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), provides a benchmark for the inhibitory activity of this compound on PGE2 production.
This guide presents quantitative data for these compounds, detailed experimental protocols for key assays, and visual diagrams of the relevant signaling pathways to facilitate a comprehensive understanding of this compound's unique pharmacological profile.
Data Presentation: Comparative Potency of this compound and Alternatives
The following table summarizes the quantitative data for this compound and the selected comparator compounds, highlighting their distinct mechanisms of action and potencies.
| Compound | Primary Target | Mechanism of Action | Potency |
| This compound | Prostaglandin E2 Synthase | Inhibitor | IC50: Not Quantified in Public Literature |
| U-46619 | Thromboxane A2 Receptor | Agonist | EC50 (Platelet Aggregation): 1.31 µM |
| SQ 29,548 | Thromboxane A2 Receptor | Antagonist | Ki: 4.1 nM; IC50 (vs. U-46619): 0.06 µM |
| Ramatroban | Thromboxane A2 Receptor | Antagonist | Ki: 10-13 nM |
| MF-63 | mPGES-1 | Inhibitor | IC50 (human mPGES-1): 1.3 nM |
Mandatory Visualization
Prostaglandin Synthesis Pathway
Caption: Prostaglandin synthesis pathway and points of inhibition.
Thromboxane A2 Receptor Signaling Pathway
Caption: Thromboxane A2 receptor signaling and points of modulation.
Experimental Protocols
Prostaglandin E2 Synthase Activity Assay
This assay is designed to quantify the inhibitory effect of this compound on PGE2 synthase activity.
Materials:
-
Human microsomal prostaglandin E synthase-1 (mPGES-1)
-
Prostaglandin H2 (PGH2) substrate
-
This compound and MF-63 (test and reference inhibitors)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Stop solution (e.g., a solution containing a thromboxane synthase inhibitor to prevent PGH2 conversion to TXA2)
-
PGE2 ELISA kit
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and MF-63 in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction:
-
In a microplate, add the assay buffer.
-
Add the test compound (this compound) or reference inhibitor (MF-63) at various concentrations. Include a vehicle control (DMSO).
-
Add the mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at the appropriate temperature (e.g., 4°C).
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate for a short period (e.g., 1-2 minutes) at the reaction temperature.
-
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Quantification of PGE2: Use a commercial PGE2 ELISA kit to measure the concentration of PGE2 produced in each well. Follow the manufacturer's instructions for the ELISA procedure.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is used to confirm the agonistic activity of U-46619 and the antagonistic activity of SQ 29,548 and Ramatroban, providing a functional context for the distinct action of this compound.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
U-46619 (agonist).
-
SQ 29,548 or Ramatroban (antagonists).
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelets:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary.
-
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline in the aggregometer.
-
Agonist-Induced Aggregation:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of U-46619 to induce platelet aggregation.
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
-
-
Inhibition of Aggregation:
-
Pre-incubate the PRP with various concentrations of SQ 29,548 or Ramatroban for a few minutes.
-
Add the same concentration of U-46619 as in the agonist-induced aggregation step.
-
Record the aggregation response.
-
-
Data Analysis:
-
For U-46619, determine the EC50 value by plotting the maximal aggregation against the logarithm of the agonist concentration.
-
For the antagonists, calculate the percentage of inhibition of U-46619-induced aggregation at different concentrations and determine the IC50 values.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in platelets upon stimulation with a TXA2 receptor agonist and its inhibition by an antagonist.
Materials:
-
Platelet-rich plasma (PRP).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
U-46619 (agonist).
-
SQ 29,548 or Ramatroban (antagonists).
-
Tyrode's buffer or other suitable buffer.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Platelet Loading with Fura-2 AM:
-
Incubate PRP with Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-60 minutes in the dark.
-
Wash the platelets by centrifugation to remove extracellular dye and resuspend them in buffer.
-
-
Measurement of Fluorescence:
-
Pipette the Fura-2-loaded platelet suspension into the wells of a microplate.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
-
Agonist Stimulation and Antagonist Inhibition:
-
To measure agonist response, add U-46619 and immediately begin recording the fluorescence ratio over time.
-
To measure antagonist activity, pre-incubate the platelets with SQ 29,548 or Ramatroban before adding U-46619, then record the fluorescence ratio.
-
-
Data Analysis: The change in the fluorescence ratio corresponds to the change in intracellular calcium concentration. Compare the peak fluorescence ratio in the presence and absence of the antagonist to determine the extent of inhibition.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate and characterize the unique inhibitory properties of this compound on prostaglandin E2 synthase, distinguishing its activity from the well-known effects of other thromboxane receptor modulators.
References
A Comparative Guide: 5-trans U-44069 vs. U-44069 in Functional Assays
To our valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive comparison of the functional activities of 5-trans U-44069 and its parent compound, U-44069. However, after an extensive review of currently available scientific literature, we must report that no direct comparative functional assay data for this compound versus U-44069 has been publicly documented.
The commercial availability of this compound is noted, but its pharmacological and functional properties have not been characterized in published studies. Therefore, a direct, data-driven comparison as initially intended cannot be provided.
In lieu of a direct comparison, this guide will summarize the well-established functional profile of U-44069 to serve as a foundational reference. We will also touch upon the general principles of stereoisomerism in pharmacology, which may offer theoretical context for potential differences between the two compounds.
U-44069: A Profile of a Thromboxane A2 Receptor Agonist
U-44069 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and is widely recognized as a potent thromboxane A2 (TXA2) receptor agonist. Its primary mechanism of action involves the activation of thromboxane A2 receptors, which are G-protein coupled receptors.
Key Functional Activities of U-44069:
-
Platelet Aggregation: U-44069 is a potent inducer of platelet shape change and aggregation. This activity is central to its use in research to study the mechanisms of thrombosis and hemostasis.
-
Vasoconstriction: It is a powerful vasoconstrictor, affecting various vascular beds. This property is particularly notable in the renal vasculature, where it preferentially constricts the afferent arterioles.
-
Signal Transduction: Activation of the TXA2 receptor by U-44069 initiates a downstream signaling cascade. This primarily involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, U-44069 has been shown to activate the protein-tyrosine kinase p72syk in platelets.
Stereoisomerism: A Note on Potential Functional Differences
This compound is a stereoisomer of U-44069. In pharmacology, stereoisomerism can have profound effects on the biological activity of a compound. Different isomers can exhibit:
-
Varying affinity and efficacy for the same receptor.
-
Interactions with different receptors or subtypes.
-
Altered metabolic profiles and pharmacokinetics.
For instance, studies on other prostaglandin analogs and thromboxane receptor antagonists have demonstrated that stereochemistry is a critical determinant of their biological function. It is therefore plausible that this compound could exhibit a different functional profile compared to U-44069. It might act as a weaker or stronger agonist, a partial agonist, or even an antagonist at the TXA2 receptor. However, without experimental data, this remains speculative.
Future Outlook
The absence of functional data for this compound highlights an area for future research. A direct comparative study of this compound and U-44069 in various functional assays, such as platelet aggregation, vasoconstriction, and receptor binding assays, would be invaluable to the scientific community. Such studies would elucidate the structure-activity relationship of this class of compounds and potentially uncover novel pharmacological tools.
Summary of Known Information for U-44069
While a direct comparison is not possible, we can provide a summary of functional data for U-44069 from existing literature.
| Functional Assay | Key Findings for U-44069 |
| Platelet Shape Change | Half-maximal stimulation at approximately 2 nM.[1] |
| Calcium Mobilization in Platelets | Half-maximal stimulation at approximately 41-69 nM.[1] |
| GTPase Activity Stimulation in Platelets | Ka value of approximately 27 nM.[2][3] |
| p72syk Activation in Platelets | Maximal activation observed within 10 seconds of stimulation with 1 µM U-44069.[4] |
Experimental Protocols for U-44069 Functional Assays
Below are generalized methodologies for key experiments involving U-44069, based on published research.
Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration.
-
Aggregation Measurement: Platelet aggregation is measured using an aggregometer. A baseline is established before the addition of the agonist.
-
Stimulation: U-44069 is added to the PRP at various concentrations to induce aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
Vasoconstriction Assay (Isolated Blood Vessel)
-
Vessel Preparation: A segment of a blood vessel (e.g., rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The vessel is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The preparation is allowed to equilibrate under a resting tension.
-
Stimulation: Cumulative concentration-response curves are generated by the stepwise addition of U-44069.
-
Data Analysis: The contractile responses are measured and plotted against the agonist concentration to determine parameters like EC50.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of comparative data, the following diagrams represent the known signaling pathway for U-44069 and a general workflow for its functional analysis.
Caption: U-44069 Signaling Pathway
Caption: General Functional Assay Workflow for U-44069
We hope this guide, despite the data limitations, provides a useful context for researchers interested in the pharmacology of U-44069 and its analogs. We will continue to monitor the literature and will update this guide should comparative data for this compound become available.
References
- 1. Low concentrations of the stable prostaglandin endoperoxide U44069 stimulate shape change in quin2-loaded platelets without a measurable increase in [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet activating factor and U44069 stimulate a GTPase activity in human platelets which is distinct from the guanine nucleotide regulatory proteins, Ns and Ni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-tyrosine kinase p72syk is activated by thromboxane A2 mimetic U44069 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PGE2 Synthase Inhibitors for Researchers
Prostaglandin E2 (PGE2) is a pivotal lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The synthesis of PGE2 is catalyzed by three terminal enzymes: microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic prostaglandin E synthase (cPGES). Of these, mPGES-1 is inducibly expressed during inflammation and is considered a prime therapeutic target for inflammatory diseases and certain cancers. This guide provides a comparative overview of various PGE2 synthase inhibitors, with a particular focus on the available data for 5-trans U-44069 and other well-characterized inhibitors.
Overview of this compound
Comparative Analysis of PGE2 Synthase Inhibitors
In contrast to the limited data on this compound, a number of potent and selective inhibitors of mPGES-1 have been extensively studied. These inhibitors offer valuable tools for investigating the role of PGE2 in health and disease. The following tables summarize the inhibitory potencies of several key mPGES-1 inhibitors in various experimental systems.
Inhibitory Activity in Cell-Free Assays
Cell-free assays utilizing recombinant human mPGES-1 or microsomal preparations are crucial for determining the direct inhibitory effect of a compound on the enzyme's activity.
| Compound | IC50 (nM) - Recombinant Human mPGES-1 | Reference |
| MF-63 | 1.3 | [4] |
| Compound 44 | 0.9 | [4] |
| PF-9184 | 16.5 | [5] |
| Compound 934 | 10-29 | [6] |
| Compound 117 | 10-29 | [6] |
| Compound 118 | 10-29 | [6] |
| Compound 322 | 10-29 | [6] |
| Compound 323 | 10-29 | [6] |
| MK-886 | 1600 | [7] |
Inhibitory Activity in Cell-Based Assays
Cell-based assays, such as those using the A549 human lung carcinoma cell line, provide insights into a compound's ability to inhibit PGE2 production in a cellular context, accounting for cell permeability and other factors.
| Compound | IC50 (µM) - A549 Cells | Reference |
| MF-63 | 0.42 | [4] |
| PF-9184 | 0.5 (serum-free) | [5] |
| Compound 934 | 0.15-0.82 | [6] |
| Compound 117 | 0.15-0.82 | [6] |
| Compound 118 | 0.15-0.82 | [6] |
| Compound 322 | 0.15-0.82 | [6] |
| Compound 323 | 0.15-0.82 | [6] |
| Licofelone | <1 | [8] |
Inhibitory Activity in Human Whole Blood Assays
The human whole blood assay is a more physiologically relevant system that measures the inhibition of PGE2 production in the presence of blood cells and plasma proteins.
| Compound | IC50 (µM) - Human Whole Blood | Reference |
| MF-63 | 1.3 | [4] |
| PF-9184 | 5 | [5] |
| Compound 934 | 3.3-8.7 | [6] |
| Compound 117 | 3.3-8.7 | [6] |
| Compound 118 | 3.3-8.7 | [6] |
| Compound 322 | 3.3-8.7 | [6] |
| Compound 323 | 3.3-8.7 | [6] |
| Compound 44 | 0.14 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PGE2 synthase inhibitors, it is essential to visualize the PGE2 synthesis pathway and the experimental workflows used to assess inhibitor activity.
PGE2 Synthesis and Signaling Pathway
Caption: The PGE2 synthesis pathway, highlighting the role of mPGES-1.
Experimental Workflow for Cell-Free mPGES-1 Inhibition Assay
Caption: Workflow for a cell-free mPGES-1 inhibition assay.
Experimental Workflow for Cell-Based PGE2 Inhibition Assay
Caption: Workflow for a cell-based PGE2 inhibition assay.
Experimental Protocols
Cell-Free mPGES-1 Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against mPGES-1.
Materials:
-
Recombinant human mPGES-1 or microsomal fraction containing mPGES-1.
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
-
Glutathione (GSH).
-
Prostaglandin H2 (PGH2) substrate.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Stop solution (e.g., a solution of a stable PGE2 analog and a reducing agent like stannous chloride).
-
PGE2 ELISA kit.
Procedure:
-
Prepare the reaction mixture by adding the assay buffer, GSH, and the mPGES-1 enzyme preparation to a microplate well.
-
Add various concentrations of the test compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 4°C.[6]
-
Initiate the enzymatic reaction by adding the PGH2 substrate.[6]
-
Incubate the reaction mixture for a short period (e.g., 60 seconds) at room temperature.[6]
-
Stop the reaction by adding the stop solution.
-
Determine the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PGE2 Inhibition Assay (A549 Cells)
This protocol describes a method to evaluate the inhibitory effect of compounds on PGE2 production in a human cell line.
Materials:
-
A549 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pro-inflammatory stimulus (e.g., Interleukin-1β, IL-1β).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
PGE2 ELISA kit.
Procedure:
-
Seed A549 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Replace the growth medium with fresh medium containing a low percentage of FBS.
-
Add various concentrations of the test compound or vehicle control (DMSO) to the cells.
-
After a short pre-incubation with the compound, stimulate the cells with a pro-inflammatory agent like IL-1β to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.[6]
-
Incubate the cells for an extended period (e.g., 24 hours).[6]
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
While this compound is marketed as a PGE2 synthase inhibitor, the lack of robust, publicly available data from primary scientific literature makes it challenging to definitively compare its efficacy and selectivity against other well-established inhibitors. Researchers seeking to investigate the role of PGE2 synthesis, particularly through the mPGES-1 pathway, have a variety of well-characterized inhibitors at their disposal with extensive data on their potency in cell-free, cell-based, and more complex biological systems. The choice of inhibitor should be guided by the specific experimental context and the desired level of selectivity and potency. Further research is warranted to fully elucidate the inhibitory profile of this compound and its potential utility as a tool compound in prostaglandin research.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-trans U-46619 | CAS 330796-58-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
A Comparative Guide to Thromboxane A2 Analogs: U-46619 and U-44069 in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used thromboxane A2 (TXA2) analogs, U-46619 and U-44069, in the context of platelet activation. While the initial inquiry included 5-trans U-44069, an extensive search of scientific literature and commercial databases did not yield any specific data regarding its activity in platelet activation. Therefore, this guide will focus on the well-characterized compounds U-46619 and U-44069, providing a comprehensive overview of their mechanisms of action, quantitative performance data, and relevant experimental protocols.
Introduction to Thromboxane A2 Analogs in Platelet Research
Thromboxane A2 (TXA2) is a potent, yet highly unstable, eicosanoid that plays a crucial role in hemostasis and thrombosis.[1] Its short half-life necessitates the use of stable synthetic analogs in research to investigate its physiological and pathological roles. U-46619 and U-44069 are two such stable TXA2 mimetics that bind to and activate the thromboxane A2 receptor (TP receptor), initiating a cascade of events that lead to platelet activation, aggregation, and vasoconstriction.[2] Understanding the nuanced differences between these analogs is critical for the precise design and interpretation of experiments in platelet biology and the development of anti-platelet therapies.
Mechanism of Action and Signaling Pathways
Both U-46619 and U-44069 are potent agonists of the G-protein coupled TP receptor.[3] Upon binding, they induce a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[4][5] This elevation in intracellular calcium and activation of PKC are central to subsequent platelet responses, including shape change, granule secretion, and ultimately, aggregation.[4][5][6]
Furthermore, both U-46619 and U-44069 have been shown to stimulate GTPase activity in human platelet membranes, indicating their interaction with G-proteins to transduce their signal.
Quantitative Comparison of Platelet Activation
| Parameter | U-46619 EC50 (µM) | Reference |
| Platelet Shape Change | 0.035 ± 0.005 | [7] |
| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | [7] |
| Serotonin Release | 0.54 ± 0.13 | [7] |
| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | [7] |
| Platelet Aggregation | 1.31 ± 0.34 | [7] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a standard method to assess platelet function in response to agonists like U-46619 and U-44069.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
2. Aggregometry Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP sample to 37°C for a few minutes in the aggregometer cuvette with a stir bar.
-
Add the thromboxane analog (U-46619 or U-44069) at the desired concentration to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). Increased light transmission corresponds to increased platelet aggregation.
The Question of this compound
As mentioned, there is a significant lack of published data on the biological activity of this compound in platelet activation. While a commercial vendor lists the compound, no functional data is provided.[8]
In the broader context of prostaglandin analogs, stereochemistry plays a critical role in receptor binding and subsequent biological activity. The "trans" configuration at position 5 would alter the three-dimensional shape of the molecule compared to its "cis" counterpart. This change in stereoisomerism can significantly impact the affinity and efficacy of the ligand for its receptor. It is plausible that the 5-trans isomer of U-44069 may exhibit different potency or even a different pharmacological profile (e.g., partial agonist or antagonist activity) compared to the parent compound. However, without experimental data, this remains speculative.
Conclusion
U-46619 and U-44069 are both invaluable tools for studying thromboxane A2-mediated platelet activation. They act as potent agonists at the TP receptor, initiating a well-defined signaling cascade that leads to platelet aggregation. While quantitative data for U-46619 is well-documented, a direct comparison with U-44069 is hampered by the lack of readily available parallel data. The biological activity of this compound in the context of platelet function remains uncharacterized in the public domain. Researchers interested in this specific isomer would likely need to perform its synthesis and subsequent biological evaluation to determine its properties. This guide provides a foundational understanding of the established thromboxane A2 analogs and a framework for investigating novel stereoisomers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Different effects of two thromboxane A2/prostaglandin H2 receptor ligands, U46619 and S-145, on rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Comparative Analysis of 5-trans U-44069 Cross-reactivity with Prostanoid Receptors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cross-reactivity of the thromboxane A2 (TP) receptor agonist, U-44069, with other prostanoid receptors. It is important to note that while the focus of this guide is the 5-trans isomer of U-44069, a comprehensive search of the scientific literature did not yield specific quantitative data on the binding affinities or functional activities of 5-trans U-44069 across a panel of prostanoid receptors (EP, DP, FP, IP). Therefore, this document presents the available data for the parent compound, U-44069, as a surrogate to provide insights into potential cross-reactivity. The primary known activity of this compound is the inhibition of prostaglandin E2 synthase.
Introduction to Prostanoid Receptors
Prostanoids are a class of lipid mediators derived from arachidonic acid that are involved in a wide array of physiological and pathological processes. Their actions are mediated by a family of G-protein coupled receptors (GPCRs) classified into five main types: DP, EP, FP, IP, and TP receptors, corresponding to their preferential endogenous ligands prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), respectively. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4. These receptors couple to different G-proteins, leading to a variety of downstream signaling cascades.
Cross-reactivity Profile of U-44069
U-44069 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and is widely used as a selective TP receptor agonist. While it exhibits high affinity for the TP receptor, understanding its potential interactions with other prostanoid receptors is crucial for interpreting experimental results and predicting off-target effects.
Quantitative Comparison of Binding Affinities and Functional Potencies
Due to the lack of specific data for this compound, the following table summarizes the known binding affinities (Ki) and functional potencies (EC50) of U-44069 for various prostanoid receptors. It is important to reiterate that this data pertains to U-44069 and not its 5-trans isomer.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell/Tissue System | Reference |
| TP | U-44069 | 5.9 | ~35 | Human Platelets | [1] |
| EP1 | U-44069 | >1000 | >1000 | Recombinant | [2] |
| EP2 | U-44069 | >1000 | >1000 | Recombinant | [2] |
| EP3 | U-44069 | >1000 | >1000 | Recombinant | [2] |
| EP4 | U-44069 | >1000 | >1000 | Recombinant | [2] |
| DP | U-44069 | >1000 | >1000 | Recombinant | [2] |
| FP | U-44069 | >1000 | >1000 | Recombinant | [2] |
| IP | U-44069 | >1000 | >1000 | Recombinant | [2] |
Note: The values presented are indicative and may vary depending on the specific experimental conditions and cell systems used. The high Ki and EC50 values for non-TP receptors suggest a high degree of selectivity of U-44069 for the TP receptor.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the binding affinity and functional activity of ligands at prostanoid receptors.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human prostanoid receptor of interest (e.g., TP, EP1, DP1, etc.).
-
Cells are cultured in appropriate media and harvested at confluency.
-
Cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [3H]-SQ 29,548 for the TP receptor) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or U-44069) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for the specific receptor.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For prostanoid receptors coupled to Gq (e.g., TP, EP1, FP), a common downstream signal is an increase in intracellular calcium concentration.
1. Cell Culture:
-
Cells stably expressing the prostanoid receptor of interest are seeded into 96- or 384-well black-walled, clear-bottom plates.
2. Calcium Indicator Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specific duration at 37°C.
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of the test compound.
-
The test compound (e.g., this compound) is added at various concentrations, and the change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time.
4. Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
A dose-response curve is generated by plotting the fluorescence response against the logarithm of the compound concentration.
-
The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined by non-linear regression analysis.
Signaling Pathways
The activation of prostanoid receptors initiates distinct intracellular signaling cascades depending on the G-protein to which they couple.
Thromboxane A2 (TP) Receptor Signaling Pathway
U-44069 is a potent agonist of the TP receptor, which primarily couples to Gq/11 and G12/13 proteins. The diagram below illustrates the major signaling pathways activated upon TP receptor stimulation.
Caption: Signaling pathway of the Thromboxane A2 (TP) receptor activated by U-44069.
General Prostanoid Receptor Signaling Overview
The following diagram provides a simplified overview of the primary G-protein coupling and downstream signaling for the main classes of prostanoid receptors. This illustrates the potential signaling outcomes if this compound were to cross-react with these receptors.
Caption: Overview of primary G-protein coupling and signaling for prostanoid receptors.
Conclusion
While this compound is identified as an inhibitor of prostaglandin E2 synthase, a detailed characterization of its cross-reactivity with the panel of prostanoid receptors is currently lacking in the public domain. The available data for the structurally related compound, U-44069, demonstrates a high degree of selectivity for the TP receptor over other prostanoid receptors. Researchers using this compound should be aware of this data gap and may need to empirically determine its selectivity profile in their experimental systems if off-target effects on other prostanoid receptors are a concern. The provided experimental protocols and signaling pathway diagrams offer a framework for such investigations.
References
A Researcher's Guide to Robust U-44069 Studies: The Power of Negative Controls
For researchers in pharmacology, physiology, and drug development, the thromboxane A2 (TXA2) receptor agonist U-44069 is a cornerstone tool for investigating a myriad of physiological processes, from platelet aggregation to vasoconstriction. However, the reliability of data generated from U-44069 studies hinges on the rigorous implementation of appropriate negative controls. This guide provides a comparative overview of essential negative control experiments, complete with detailed protocols and supporting data, to ensure the specificity and validity of your findings.
The primary action of U-44069 is the potent and selective activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[1] This activation triggers a cascade of intracellular signaling events, primarily through Gq and G13 proteins, leading to phospholipase C (PLC) activation, increased intracellular calcium, and Rho/Rac stimulation.[2][3] These events culminate in cellular responses like platelet shape change and aggregation, and smooth muscle cell contraction.[4] To confidently attribute these observed effects solely to the on-target action of U-44069, a well-designed negative control strategy is paramount.
Comparing Negative Control Strategies
This guide focuses on three fundamental types of negative controls for U-44069 studies: the vehicle control, the pharmacological antagonist, and the inactive isomer. Each provides a unique and complementary layer of validation.
| Negative Control Type | Principle | Primary Question Answered | Advantages | Limitations |
| Vehicle Control | Administration of the solvent used to dissolve U-44069 (e.g., DMSO, ethanol) in the same concentration as the experimental group. | Is the observed effect due to the compound itself or the solvent it is delivered in? | Simple, essential for ruling out solvent-induced artifacts. | Does not confirm on-target activity of U-44069. |
| Pharmacological Antagonist | Pre-treatment with a specific TP receptor antagonist (e.g., SQ29548) before stimulation with U-44069. | Is the observed effect mediated specifically through the thromboxane A2 receptor? | Provides strong evidence for on-target activity. | Potential for off-target effects of the antagonist itself, though selective antagonists are available. |
| Inactive Isomer | Use of a structurally similar but biologically inactive isomer of U-44069 (e.g., 5-trans U-44069). | Is the observed effect specific to the active conformation of U-44069? | High degree of specificity control. | Availability and cost of the inactive isomer may be a factor. |
Experimental Protocols and Data Presentation
To illustrate the application and interpretation of these negative controls, we present detailed protocols for two common experimental paradigms using U-44069: a platelet aggregation assay and an ex vivo aortic ring vasoconstriction assay.
Platelet Aggregation Assay
This assay measures the ability of U-44069 to induce the clumping of platelets, a key process in thrombosis.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).[5][6]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with no brake to obtain PRP.[5]
-
Prepare platelet-poor plasma (PPP) by centrifuging a portion of the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.[7]
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Negative Control and U-44069 Preparation:
-
Vehicle Control: Prepare the vehicle (e.g., 0.1% DMSO in saline) at the same final concentration used to dissolve U-44069.
-
Pharmacological Antagonist: Prepare a stock solution of SQ29548 in a suitable solvent. A final concentration of 1 µM is often effective at inhibiting U-44069-induced aggregation.[8]
-
U-44069: Prepare a stock solution of U-44069 in a suitable solvent (e.g., DMSO). A typical final concentration to induce robust aggregation is 1 µM.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots (250 µL) to 37°C for 5 minutes in an aggregometer cuvette with a stir bar.
-
For Antagonist Group: Add the TP receptor antagonist (e.g., SQ29548) to the PRP and incubate for 5 minutes prior to adding U-44069.
-
Add the respective treatments (Vehicle, U-44069, or U-44069 + Antagonist) to the PRP.
-
Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.
-
| Treatment Group | Agonist | Antagonist | Maximal Aggregation (%) (Mean ± SD) |
| Vehicle Control | None | None | 2 ± 1.5 |
| U-44069 | 1 µM U-44069 | None | 85 ± 5.2 |
| Pharmacological Antagonist Control | 1 µM U-44069 | 1 µM SQ29548 | 5 ± 2.1 |
Ex Vivo Aortic Ring Vasoconstriction Assay
This assay assesses the ability of U-44069 to induce contraction of isolated arterial segments, mimicking its vasoconstrictive effects in vivo.
-
Aortic Ring Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.[9]
-
Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.[9]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 g, replacing the K-H buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.
-
For Antagonist Group: Pre-incubate the aortic rings with the TP receptor antagonist (e.g., 1 µM SQ29548) for 20-30 minutes.
-
Generate a cumulative concentration-response curve to U-44069 (e.g., 1 nM to 10 µM) by adding increasing concentrations of the agonist to the organ bath. Record the steady-state contraction at each concentration.
-
For Vehicle Control Group: Add an equivalent volume of the vehicle at each step of the concentration-response curve.
-
| Treatment Group | Agonist Concentration (M) | Contraction (% of KCl max) (Mean ± SD) |
| Vehicle Control | 10⁻⁶ | 3 ± 1.8 |
| U-44069 | 10⁻⁹ | 15 ± 3.5 |
| 10⁻⁸ | 45 ± 5.1 | |
| 10⁻⁷ | 80 ± 6.2 | |
| 10⁻⁶ | 95 ± 4.8 | |
| Pharmacological Antagonist Control | 10⁻⁶ (with 1 µM SQ29548) | 8 ± 2.5 |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further clarify the roles of U-44069 and its negative controls, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: U-44069 signaling pathway and point of antagonist inhibition.
Caption: General experimental workflow for U-44069 studies with negative controls.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 5-trans U-44069 and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties and mechanisms of action of 5-trans U-44069 and indomethacin. The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping effects of these two compounds.
Overview and Mechanism of Action
This compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and functions as a potent thromboxane A2 (TXA2) receptor agonist . It mimics the action of the endogenous ligand TXA2, which is a powerful vasoconstrictor and promoter of platelet aggregation. By activating the thromboxane receptor, a G-protein coupled receptor, this compound initiates a signaling cascade that leads to various physiological responses.
Indomethacin , on the other hand, is a well-established non-steroidal anti-inflammatory drug (NSAID) . Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2 .[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including TXA2. By blocking this pathway, indomethacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][2]
The fundamental difference in their primary mechanism of action—one being a receptor agonist and the other an enzyme inhibitor—dictates their distinct pharmacological profiles and potential applications in research and medicine.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and indomethacin, providing a basis for comparing their potency and selectivity.
Table 1: Potency of this compound and Related Thromboxane Agonists
| Compound | Parameter | System | Value |
| U-46619 (a close analog of U-44069) | EC50 (Platelet Aggregation) | Washed Human Platelets | 163 ± 21 nM |
| U-46619 (a close analog of U-44069) | EC50 (Calcium Release) | Human Platelets | 275 ± 51 nM |
Table 2: Inhibitory Potency of Indomethacin on COX Enzymes
| Parameter | Target Enzyme | System | Value |
| IC50 | COX-1 | Human | 18 nM |
| IC50 | COX-2 | Human | 26 nM |
| IC50 | COX-1 | Human Articular Chondrocytes | 0.063 µM |
| IC50 | COX-2 | Human Articular Chondrocytes | 0.48 µM |
| IC50 | COX-1 | Human Peripheral Monocytes | 0.0090 µM |
| IC50 | COX-2 | Human Peripheral Monocytes | 0.31 µM |
The data clearly indicates that indomethacin is a potent inhibitor of both COX-1 and COX-2, with some studies suggesting a slightly higher potency for COX-1.[1][3][4] This lack of selectivity is a key characteristic of indomethacin and contributes to both its therapeutic effects and its side-effect profile.
Signaling Pathways
The signaling pathways initiated by this compound and the pathway inhibited by indomethacin are fundamentally different.
This compound Signaling Pathway
As a thromboxane A2 receptor agonist, this compound activates the TP receptor, which is coupled to G proteins, primarily Gq and G12/13. This activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium concentrations. These events ultimately lead to cellular responses such as platelet aggregation and smooth muscle contraction.
Indomethacin's Site of Action in the Arachidonic Acid Cascade
Indomethacin acts upstream of prostaglandin and thromboxane synthesis. It competitively and reversibly inhibits the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to PGG2, the precursor for all prostaglandins and thromboxanes. This inhibition is non-selective for COX-1 and COX-2.
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound and indomethacin are not available in a single published study. However, based on common methodologies in pharmacology, a comparative study could involve the following key experiments:
In Vitro Platelet Aggregation Assay
Objective: To compare the pro-aggregatory effect of this compound and the inhibitory effect of indomethacin on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy human donors and centrifuge at a low speed to separate PRP.
-
Platelet Aggregation Measurement: Use a platelet aggregometer to measure changes in light transmission through the PRP sample, which corresponds to the degree of platelet aggregation.
-
Experimental Groups:
-
Control: PRP with vehicle.
-
This compound: PRP incubated with increasing concentrations of this compound to determine the EC50 for aggregation.
-
Indomethacin: Pre-incubate PRP with various concentrations of indomethacin before inducing aggregation with a sub-maximal concentration of an agonist (e.g., arachidonic acid or collagen) to determine the IC50 for inhibition.
-
Combination: Investigate the effect of indomethacin on this compound-induced aggregation.
-
Vascular Smooth Muscle Contraction Assay
Objective: To compare the vasoconstrictor effect of this compound and the effect of indomethacin on vascular tone.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta or human umbilical artery) and mount them in an organ bath containing a physiological salt solution.
-
Isometric Tension Recording: Connect the arterial rings to an isometric force transducer to record changes in tension.
-
Experimental Groups:
-
Control: Baseline tension recording.
-
This compound: Administer cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for contraction.
-
Indomethacin: Pre-treat the tissue with indomethacin before inducing contraction with an agonist to assess its effect on vascular tone and agonist-induced contractions.
-
Summary of Comparative Effects
| Feature | This compound | Indomethacin |
| Primary Target | Thromboxane A2 Receptor | Cyclooxygenase (COX-1 & COX-2) |
| Mechanism of Action | Agonist | Non-selective Inhibitor |
| Effect on Prostaglandin Synthesis | No direct effect | Inhibits |
| Effect on Platelet Aggregation | Induces | Inhibits (when induced by arachidonic acid) |
| Effect on Vascular Smooth Muscle | Constricts | Variable, can inhibit prostaglandin-mediated effects |
Conclusion
This compound and indomethacin represent two distinct classes of pharmacological agents that modulate the eicosanoid system. This compound is a specific tool for studying the downstream effects of thromboxane A2 receptor activation. In contrast, indomethacin is a broad-spectrum inhibitor of prostaglandin and thromboxane synthesis. Understanding their different mechanisms of action and potencies is crucial for designing experiments and interpreting results in studies related to inflammation, hemostasis, and cardiovascular physiology. This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their specific research questions.
References
A Comparative Guide to Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Deconstructing the Role of U-44069 and Profiling True Selective Inhibitors
For researchers, scientists, and drug development professionals, this guide clarifies the pharmacological profile of the thromboxane A2 receptor agonist U-44069 and provides a comparative analysis of genuine microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. This document aims to rectify common misconceptions and present objective, data-driven insights into the specificity and experimental validation of compounds targeting the terminal enzyme in prostaglandin E2 synthesis.
A common point of confusion in prostanoid research is the precise target of various signaling molecules. U-44069, a stable analog of prostaglandin H2 (PGH2), is often mistakenly associated with the inhibition of mPGES-1. However, extensive research demonstrates that U-44069 does not inhibit mPGES-1. Instead, it functions as a potent thromboxane A2 (TP) receptor agonist, mimicking the action of thromboxane A2 (TXA2). This guide will first elucidate the true pharmacological nature of U-44069 and then provide a detailed comparison of well-characterized, selective mPGES-1 inhibitors, offering a valuable resource for researchers investigating inflammatory and disease pathways mediated by prostaglandin E2 (PGE2).
U-44069: A Thromboxane A2 Receptor Agonist, Not an mPGES-1 Inhibitor
U-44069 is a synthetic, stable analog of the prostaglandin endoperoxide PGH2. Its primary and well-documented mechanism of action is the potent and selective activation of the thromboxane A2 (TP) receptor. This activity leads to a range of physiological responses, most notably vasoconstriction and platelet aggregation. Studies have consistently shown that U-44069 and the related compound U-46619 do not inhibit the activity of mPGES-1.
Binding Profile of U-44069 at Prostanoid Receptors
The specificity of U-44069 for the TP receptor is evident from its binding affinity across a panel of prostanoid receptors. The table below summarizes the half-maximal effective concentration (EC50) values of U-44069 for various prostanoid receptors, illustrating its potent activity at the TP receptor compared to others.
| Receptor | Ligand | EC50 (nM) |
| TP | U-44069 | 2 - 41 |
| EP1 | U-44069 | 1000[1] |
EC50 values represent the concentration of ligand required to elicit a half-maximal response.
The Prostaglandin Biosynthesis Pathway and the Role of mPGES-1
To understand the significance of selective mPGES-1 inhibition, it is crucial to visualize its position in the prostaglandin biosynthesis pathway. The following diagram illustrates the conversion of arachidonic acid to various prostanoids, highlighting the sequential actions of cyclooxygenase (COX) enzymes and terminal synthases.
Figure 1: Prostaglandin Biosynthesis Pathway. This diagram shows the conversion of arachidonic acid to PGH2 by COX enzymes, and the subsequent synthesis of PGE2 by mPGES-1.
Selective inhibition of mPGES-1 is a desirable therapeutic strategy as it specifically blocks the production of the pro-inflammatory mediator PGE2, without affecting the synthesis of other prostanoids that may have homeostatic functions. This contrasts with non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit COX enzymes, thereby blocking the production of all prostanoids downstream of PGH2.
Comparative Analysis of Selective mPGES-1 Inhibitors
Several small molecules have been developed and characterized as potent and selective inhibitors of mPGES-1. Below is a comparison of two well-studied inhibitors, PF-9184 and MF63, detailing their inhibitory potency against mPGES-1 and their selectivity over COX-1 and COX-2.
| Compound | Target | IC50 (nM) | Selectivity vs. COX-1 | Selectivity vs. COX-2 |
| PF-9184 | rh-mPGES-1 | 16.5[2][3] | >6500-fold[2][3] | >6500-fold[2][3] |
| MF63 | h-mPGES-1 | 1.3 | >1000-fold | >1000-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. rh-mPGES-1: recombinant human mPGES-1; h-mPGES-1: human mPGES-1.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of mPGES-1 inhibitors.
In Vitro mPGES-1 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against recombinant human mPGES-1.
-
Enzyme Preparation: A membrane fraction containing recombinant human mPGES-1 is prepared from E. coli.
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound for 15-30 minutes at 4°C in a phosphate buffer containing glutathione.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2 (typically 10 µM final concentration). The reaction is allowed to proceed for 90 seconds at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of a solution of stannous chloride (SnCl2) in ethanol.
-
PGE2 Quantification: The amount of PGE2 produced is determined using an enzyme immunoassay (EIA).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
Cellular mPGES-1 Inhibition Assay (A549 Cells)
This protocol outlines a cell-based assay to assess the ability of an inhibitor to block PGE2 production in a cellular context.
-
Cell Culture: Human lung carcinoma A549 cells are cultured in appropriate media.
-
Stimulation: The cells are treated with interleukin-1β (IL-1β) (typically 10 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1.[4][5]
-
Inhibitor Treatment: The IL-1β-stimulated cells are then treated with various concentrations of the test compound or vehicle control (e.g., DMSO) for a specified period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using an enzyme immunoassay (EIA).[4]
-
Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the vehicle-treated control, and the IC50 value is determined.
mPGES-1 Inhibitor Screening Workflow
The discovery and development of selective mPGES-1 inhibitors typically follow a multi-step screening cascade to identify and characterize promising lead compounds.
Figure 2: mPGES-1 Inhibitor Screening Workflow. This diagram illustrates the typical progression from initial high-throughput screening to in vivo efficacy studies in the drug discovery process for mPGES-1 inhibitors.
Conclusion
This guide has clarified that U-44069 is a thromboxane A2 receptor agonist and not an inhibitor of mPGES-1. For researchers interested in the therapeutic potential of targeting the terminal step of PGE2 synthesis, a clear understanding of the specificity of pharmacological tools is paramount. The provided comparative data on selective mPGES-1 inhibitors, along with detailed experimental protocols, offers a foundation for the accurate design and interpretation of studies in this field. The continued development of potent and selective mPGES-1 inhibitors holds promise for a new generation of anti-inflammatory therapeutics with an improved safety profile compared to traditional NSAIDs.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Thromboxane A2 Analogs: A Comparative Analysis of Difluorothromboxane A2 Stereoisomers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the differential effects of U-44069 isomers did not yield specific comparative data. Therefore, this guide focuses on a well-characterized set of stable thromboxane A2 (TXA2) analogs, the stereoisomers of 10,10-difluoro-thromboxane A2, to illustrate the principles of stereospecific interactions with thromboxane receptors (TP). The findings presented here provide valuable insights into the structure-activity relationships of TP receptor ligands.
This guide provides a comparative analysis of the biological activities of four stereoisomers of 10,10-difluoro-thromboxane A2. The data highlights the critical role of stereochemistry in determining the agonist versus antagonist activity of these compounds at thromboxane receptors in different tissues.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of the four difluorothromboxane A2 stereoisomers on human platelets and canine saphenous veins.
Table 1: Potency of Difluorothromboxane A2 Isomers in Functional Assays [1]
| Compound | Stereochemistry | Human Platelet Aggregation (EC50, nM) | Canine Saphenous Vein Contraction (EC50, nM) |
| Compound I | Natural TXA2 stereochemistry | 36 ± 3.6 (Agonist) | 3.7 ± 0.8 (Agonist) |
| Compound II | (15R)-10,10-Difluoro-TXA2 | Antagonist (Kd = 98 ± 46 nM) | 36 ± 4.4 (Agonist) |
| Compound III | (5E)-10,10-Difluoro-TXA2 | Antagonist (Kd = 140 ± 42 nM) | 31 ± 6.8 (Agonist) |
| Compound IV | (5E,15R)-10,10-Difluoro-TXA2 | Antagonist (Kd = 1450 ± 350 nM) | 321 ± 50 (Agonist) |
Table 2: Binding Affinity of Difluorothromboxane A2 Isomers to Platelet Thromboxane Receptors [1]
| Compound | Stereochemistry | Platelet Receptor Binding (Kd, nM) |
| Compound I | Natural TXA2 stereochemistry | 100 ± 30 |
| Compound II | (15R)-10,10-Difluoro-TXA2 | 280 ± 60 |
| Compound III | (5E)-10,10-Difluoro-TXA2 | 230 ± 70 |
| Compound IV | (5E,15R)-10,10-Difluoro-TXA2 | 1410 ± 1020 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of thromboxane receptors and a general workflow for comparing the biological activity of the isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-trans U-44069: A Procedural Guide
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known data for 5-trans U-44069 and its related compound, U-44069.
| Property | Value | Source |
| Chemical Name | (Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | [1] |
| Synonyms | U 44069; U44069; U-44069 | [1] |
| Molecular Formula | C21H34O4 | [2] |
| Molecular Weight | 350.5 g/mol | [2] |
| CAS Number | 56985-32-1 | [1][3] |
| Storage (Powder) | -20°C | [4] |
| Storage (in Solvent) | -80°C | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
Experimental Protocols: A General Framework for Disposal
The following procedure is a general guideline for the disposal of this compound and should be adapted to comply with local regulations and institutional protocols.
Step 1: Waste Identification and Classification
All laboratory personnel should be trained to treat all waste chemicals, including this compound, as hazardous unless confirmed otherwise by a designated safety officer.[5] A formal hazardous waste determination should be conducted when the waste is first added to a container.[6]
Step 2: Segregation of Waste
Chemical wastes must be segregated by their general waste type (e.g., flammables, poisons, acids, and bases) to prevent incompatible substances from mixing.[7] Specifically, keep acids separate from cyanides or sulfides.[7] Both solid and liquid waste should be kept separate.[8]
Step 3: Proper Waste Containment
-
Container Selection : Use appropriate, compatible containers for waste storage; plastic is often preferred.[6][8] The container must not react with or absorb the chemical waste and should have a screw cap made of a similar material.[7]
-
Labeling : All waste containers must be clearly and properly labeled.[6]
-
Filling : Do not overfill liquid waste containers; leave at least one inch of headroom to allow for expansion.[7][8]
-
Closure : Keep waste containers securely capped at all times, except when adding or removing waste.[5][6][7]
Step 4: Designated Storage Area
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[6][7] These areas require weekly inspection for any signs of container leakage.[7]
Step 5: Waste Collection and Disposal
-
Do Not Dispose Down the Drain : Hazardous chemicals must never be poured down the drain.[5][6]
-
Do Not Evaporate : Evaporation, including in a fume hood, is not an acceptable method of disposal.[5][7]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service for pickup and final disposal.[6] Dispose of the contents and container at an approved waste disposal plant.[4]
-
Empty Containers : A container that held hazardous waste can be disposed of as regular trash only after it has been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[5] All chemical labels must be defaced or removed before the container is discarded.[5][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. U 44069|CAS 56985-32-1|DC Chemicals [dcchemicals.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. U 44069|MSDS [dcchemicals.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling 5-trans U-44069
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-trans U-44069. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent accidental exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary when handling the compound as a powder or when aerosolization is possible to avoid inhalation. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Precautions for Safe Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Conditions for Safe Storage:
| Form | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Protect from direct sunlight and sources of ignition.[1] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release:
-
Evacuate: Clear the area of all personnel.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water sources.[1]
-
Clean-up: For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders). For powder, carefully sweep or vacuum the spill, avoiding dust generation.
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Operational Plan: Solution Preparation
This section provides a general protocol for the preparation of this compound solutions. All procedures should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound (powder)
-
Anhydrous solvent (e.g., DMSO, ethanol, or DMF)
-
Sterile, airtight vials
-
Calibrated pipettes and tips
Procedure:
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a clean, tared vial.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
Storage: Store the resulting solution at -80°C in a tightly sealed, clearly labeled container.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
General Guidelines:
-
Waste Characterization: Unused this compound should be considered chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container through an approved waste disposal plant.[1] Do not dispose of it down the drain or in the general trash.
-
Decontamination: Decontaminate all labware and surfaces that have come into contact with this compound.
Inactivation (General Recommendation for Prostaglandin Analogs): While specific inactivation data for this compound is not available, chemical degradation of prostaglandins can be achieved under certain conditions. For small quantities in the lab, consult with your institution's environmental health and safety (EHS) office for guidance on appropriate chemical inactivation procedures before disposal.
Signaling Pathway
This compound is a prostaglandin analog and is expected to interact with prostanoid receptors. The diagram below illustrates the general signaling pathway of the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor that can be activated by prostaglandin analogs.
Caption: Thromboxane A2 Receptor Signaling Pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
